Ethyl 2-amino-4-fluorobutanoate
Description
BenchChem offers high-quality Ethyl 2-amino-4-fluorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4-fluorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluorobutanoate |
InChI |
InChI=1S/C6H12FNO2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4,8H2,1H3 |
InChI Key |
RRMVZWGFDPGIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCF)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Fluoro-α-Amino Acid Ethyl Ester Derivatives
Strategic Synthesis, Stereoelectronic Control, and Therapeutic Utility
Executive Summary
The introduction of a fluorine atom at the
Unlike random fluorination, placing a fluorine at the 4-position (most notably in proline and leucine analogs) exploits the gauche effect , a stereoelectronic phenomenon that allows researchers to "lock" molecular conformations, thereby increasing target affinity and proteolytic resistance.
The Fluorine Impact: Physicochemical & Stereoelectronic Drivers
The utility of 4-fluoro-
1.1 The Gauche Effect (Stereoelectronic Control)
In 4-fluoroproline derivatives, the fluorine atom dictates the ring pucker via the gauche effect.[1] This is not steric, but electronic: the
-
(4R)-Fluoroproline: Favors the
-exo pucker (trans peptide bond favored).[2] -
(4S)-Fluoroproline: Favors the
-endo pucker (cis peptide bond favored).[2]
This predictable toggling allows scientists to pre-organize peptide backbones for receptor binding.
1.2 Metabolic Stability
The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution at the C4 position often blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for leucine and proline side chains.
1.3 pKa Modulation
The inductive effect (
| Property | Non-Fluorinated (L-Proline) | 4-Fluoro Analog (4-F-Pro) | Impact |
| C–X Bond Energy | 99 kcal/mol (C-H) | 116 kcal/mol (C-F) | Enhanced Metabolic Stability |
| Ring Pucker | Fluxional | Locked (Exo/Endo) | Conformational Pre-organization |
| Lipophilicity (LogP) | -2.54 | -1.80 (Est.) | Improved Membrane Permeability |
| Amine pKa | 10.6 | ~9.2 | Altered H-bond Donor Capability |
Synthetic Architectures
Synthesis of 4-fluoro-
2.1 Pathway Logic: Nucleophilic Fluorination (Inversion)
The most robust route for cyclic derivatives (e.g., 4-fluoroproline) involves the nucleophilic displacement of a hydroxyl group.
-
Key Constraint: The reaction proceeds via an
mechanism, resulting in inversion of configuration . To obtain trans-4-fluoro-L-proline, one must start with cis-4-hydroxy-L-proline. -
Safety Critical: Traditional DAST (Diethylaminosulfur trifluoride) is shock-sensitive and thermally unstable above 50°C. Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is the requisite standard for scalable safety.
2.2 Visualization: Stereochemical Pathway
The following diagram illustrates the stereochemical inversion logic required for targeting specific conformers.
Caption: Stereochemical inversion pathway during the deoxofluorination of 4-hydroxyproline derivatives. Note the transition from (4R) to (4S).
Protocol Deep Dive: Synthesis of N-Boc-cis-4-Fluoro-L-Proline Ethyl Ester
This protocol describes the conversion of trans-4-hydroxyproline to cis-4-fluoroproline ethyl ester. This specific derivative is a high-value scaffold for protease inhibitors.
Precursor: N-Boc-trans-4-hydroxy-L-proline ethyl ester. Reagent: Deoxofluor (50% in toluene). Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation of the Ester (Antecedent Step):
-
Dissolve N-Boc-trans-4-hydroxy-L-proline in Ethanol.
-
Add catalytic DMAP and EDC·HCl (1.1 equiv). Stir at 0°C
RT for 12h. -
Checkpoint: Verify quantitative esterification via TLC (Rf shift) before fluorination. Hydroxyl groups on the carboxylic acid will react violently with Deoxofluor.
-
-
Deoxofluorination (The Critical Step):
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1.0 equiv (e.g., 5.0 g) of N-Boc-trans-4-hydroxy-L-proline ethyl ester in anhydrous DCM (0.2 M concentration).
-
Addition: Cool to -20°C . Add Deoxofluor (1.2 equiv) dropwise via syringe pump over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Monitor via 19F-NMR (look for disappearance of Deoxofluor signal at -153 ppm and appearance of product signal around -175 ppm).
-
-
Quench and Workup (Safety Critical):
-
Cool the reaction mixture back to 0°C.
-
Slowly quench with saturated aqueous NaHCO
. Warning: CO evolution will be vigorous. -
Extract aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove amine byproducts) followed by Brine.
-
Dry over MgSO
and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).
-
Yield Expectation: 75–85%.
-
Therapeutic Applications & Drug Design[3][4]
The incorporation of 4-fluoro-
4.1 Protease Resistance (The "Shielding" Effect)
Peptide bonds adjacent to fluorinated residues show increased resistance to proteolysis. The electron-withdrawing fluorine reduces the nucleophilicity of the carbonyl oxygen in the peptide backbone, making the amide bond less susceptible to enzymatic hydrolysis.
4.2 19F-NMR Screening Probes
Because 19F is 100% naturally abundant and has no background signal in biological systems, these esters serve as sensitive NMR probes.
-
Application: Incorporate 4-fluoro-L-leucine ethyl ester into a ligand.
-
Readout: The 19F chemical shift changes significantly upon protein binding, allowing for
determination without radioactive labeling.
4.3 Prodrug Strategies
The ethyl ester moiety serves as a lipophilic promoiety. Upon oral administration, the ester improves gut permeability. Once in the plasma, nonspecific esterases hydrolyze the ethyl group, releasing the active fluorinated amino acid or peptide.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Renner, C., et al. (2001). Fluoroprolines as tools for protein design and engineering.[3][4][5] ChemBioChem. Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. Link
-
Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[6][4][7] European Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
Technical Guide: Ethyl 2-amino-4-fluorobutyrate vs. 4-Fluorohomoserine Ethyl Ester
The following technical guide provides an in-depth analysis of Ethyl 2-amino-4-fluorobutyrate and 4-fluorohomoserine ethyl ester .
Comparative Analysis of Nomenclature, Synthesis, and Application
Executive Summary
In the context of drug development and chemical biology, Ethyl 2-amino-4-fluorobutyrate and 4-fluorohomoserine ethyl ester refer to the same core chemical pharmacophore (
-
4-Fluorohomoserine Ethyl Ester: Typically implies the (S)-enantiomer (L-isomer) derived from the chiral pool (L-homoserine), utilized as a metabolic probe or peptide building block.
-
Ethyl 2-amino-4-fluorobutyrate: Often refers to the racemic (DL) mixture synthesized via alkylation of glycine equivalents, used in early-stage structure-activity relationship (SAR) screening.
This guide details the structural implications, deoxofluorination synthesis protocols, and the critical stability advantage of the fluorinated analog over its hydroxylated parent.
Chemical Identity & Structural Logic
Nomenclature and Isomerism
The distinction between the two names lies in their chemical heritage.
| Feature | Ethyl 2-amino-4-fluorobutyrate | 4-Fluorohomoserine Ethyl Ester |
| CAS Number (Generic) | 3834-43-3 (Trifluoro analog often conflated) | Varies by salt/isomer |
| Stereochemistry | Usually Racemic (DL) | Usually Chiral (L/S) |
| Precursor | Glycine Schiff Base + 1-Bromo-2-fluoroethane | L-Homoserine Ethyl Ester |
| Primary Use | Small Molecule SAR, Fragment Screening | Peptidomimetics, Metabolic Tracing |
The "Lactone Block" Stability Advantage
A critical technical differentiator is the stability of the fluorinated ester compared to the native homoserine ester.
-
Homoserine Ethyl Ester: Unstable in free base form. The
-hydroxyl group attacks the ester carbonyl, forming Homoserine Lactone (cyclic). -
4-Fluorohomoserine Ethyl Ester: Highly stable. The replacement of
with eliminates the nucleophile required for intramolecular cyclization.
Figure 1: Mechanism of lactonization in homoserine esters vs. stability in 4-fluoro analogs.
Synthetic Methodologies
The choice of name often dictates the synthetic route. Below are the two primary workflows.
Route A: Deoxofluorination (Chiral Pool)
Target: (S)-4-Fluorohomoserine Ethyl Ester Reagent: Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor. Mechanism: Nucleophilic fluorination with inversion (if on secondary carbon) or retention (on primary carbon, no chiral center at C4).
Protocol 1: DAST-Mediated Fluorination
-
Precaution: DAST can be explosive. Perform reactions <50°C. Use plasticware if possible or anhydrous glassware.
-
Preparation: Dissolve N-protected L-homoserine ethyl ester (e.g., N-Boc-L-homoserine ethyl ester) in anhydrous DCM (
). -
Addition: Cool to -78°C. Add DAST (1.2 equiv) dropwise under
. -
Reaction: Allow to warm to RT over 4 hours.
-
Quench: Pour into saturated
(Caution: vigorous effervescence). -
Deprotection: Treat with 4M HCl/Dioxane to yield the hydrochloride salt.
Route B: Phase-Transfer Alkylation (Racemic)
Target: Ethyl 2-amino-4-fluorobutyrate (Racemic) Reagent: Benzophenone imine (Glycine Schiff Base).
Protocol 2: O'Donnell Alkylation
-
Phase Transfer: Mix Glycine ethyl ester benzophenone imine, 1-bromo-2-fluoroethane, TEBA (catalyst), and 50% KOH.
-
Agitation: Vigorously stir at RT for 12 hours.
-
Hydrolysis: Treat the intermediate imine with 1N HCl to release the amine.
-
Purification: Recrystallize the hydrochloride salt from EtOH/Et2O.
Figure 2: Comparison of Synthetic Workflows: Chiral Deoxofluorination vs. Racemic Alkylation.
Applications in Drug Discovery
Metabolic Probing & Inhibition
4-Fluorohomoserine acts as a non-natural mimic of methionine and homoserine.
-
GABA Transaminase (GABA-T): The free acid (2-amino-4-fluorobutyric acid) is a known inhibitor of GABA-T, functioning as a suicide substrate or competitive inhibitor depending on the specific isomer and enzyme variant.
-
19F NMR Reporter: The fluorine atom serves as a sensitive NMR probe. Incorporation of this amino acid into peptides allows researchers to monitor local conformational changes via 19F chemical shift perturbations.
18F-PET Imaging Agents
The structure is amenable to radiolabeling for Positron Emission Tomography (PET).
-
Workflow: Precursor (Tosylate of homoserine)
Fluoride displacement Deprotection. -
Utility: Used to image tumors with upregulated amino acid transport (LAT1/ASCT2 transporters).
Quantitative Properties Comparison
| Property | Ethyl 2-amino-4-fluorobutyrate (HCl Salt) | Homoserine Ethyl Ester (HCl Salt) |
| Molecular Weight | 185.62 g/mol | 183.63 g/mol |
| LogP (Predicted) | ~0.5 (More Lipophilic) | ~ -0.8 (Hydrophilic) |
| H-Bond Donors | 2 | 3 |
| Stability (pH 7) | Stable (Weeks) | Unstable (Cyclizes to Lactone < 24h) |
| pKa ( | ~7.8 (Lower due to F-induction) | ~8.2 |
References
-
Synthesis via DAST: Fauq, A., Singh, R., & Meshri, D. (2006).[1] Diethylaminosulfurtrifluoride.[1][2][3] Encyclopedia of Reagents for Organic Synthesis. Link
-
GABA-T Inhibition: Silverman, R. B., et al. (1986). Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid. Journal of Medicinal Chemistry. Link
-
Homoserine Lactonization: Datko, A. H., et al. (1974). Homoserine Esterification in Green Plants. Journal of Biological Chemistry. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Sources
Engineering the Fluorome: A Technical Guide to Fluorinated Non-Canonical Amino Acids
Topic: Fluorinated Non-Canonical Amino Acid Building Blocks Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The strategic introduction of fluorine into proteins and peptides has evolved from a niche biophysical probe to a cornerstone of modern drug discovery. Fluorinated non-canonical amino acids (ncAAs) offer a unique orthogonal toolkit: they possess the steric footprint of hydrogen or hydroxyl groups while exerting profound electronic effects that modulate pKa, lipophilicity, and metabolic stability. This guide provides a rigorous technical framework for selecting, synthesizing, and incorporating fluorinated ncAAs into therapeutic candidates, supported by validated protocols and mechanistic insights.
The Physicochemical Rationale: Why Fluorine?
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), yet its utility extends far beyond inertness. In protein engineering, fluorine acts as a "bio-isostere with benefits," altering the local electrostatic landscape without significantly disrupting steric packing.
The "Polar Hydrophobicity" Paradox
Fluorine is the most electronegative element (3.98 Pauling scale), yet C-F bonds often increase lipophilicity. This counterintuitive behavior arises because the tightly held lone pairs of fluorine are non-polarizable, reducing van der Waals interactions with solvent water. However, the strong dipole (1.4 D for C-F vs. 0.4 D for C-H) can engage in specific orthogonal multipolar interactions within a binding pocket.
Quantitative Impact on Amino Acid Properties
The following table summarizes the shift in physicochemical parameters when canonical residues are substituted with their fluorinated counterparts.
| Property | Canonical Residue (e.g., Phe, Pro) | Fluorinated Analog (e.g., 4-F-Phe, 4-F-Pro) | Impact on Protein/Peptide |
| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Minimal steric clash; often interchangeable with H or OH. |
| Bond Length | C-H: 1.09 Å | C-F: 1.35 Å | Slight expansion of side-chain volume. |
| Lipophilicity ( | 0 (Reference) | +0.14 (Aromatic F) | Increases membrane permeability and hydrophobic core packing. |
| pKa (Neighboring Group) | ~9.1 (Amine) | ~8.4 (with | Lowers pKa of adjacent amines/acids; modulates catalytic residues. |
| Conformation | Pro: C | 4-F-Pro: Fixed pucker | Stereoelectronic "gauche effect" locks conformation (see Section 2). |
Structural Classes of Fluorinated ncAAs
Aromatic Fluorination (Phe, Trp, Tyr)
-
Mechanism: Sequential fluorination of the phenyl ring (e.g., 2,3,4,5,6-pentafluoro-phenylalanine) induces a quadrupole moment reversal. While Benzene has a negative
-cloud, Perfluorobenzene has a positive -cloud. -
Application: This allows for "stacking" interactions between Phe and Pentafluoro-Phe (
- stacking), significantly stabilizing protein cores or peptide macrocycles.
Aliphatic Fluorination (Leu, Val, Ile)
-
Mechanism: Trifluoromethyl (-CF
) groups are bulky (similar to an isopropyl group) but metabolically stable. -
Application: Replaces labile methyl groups to block oxidative metabolism (e.g., P450 hydroxylation) without losing hydrophobic contacts.
Stereoelectronic Control (Proline Analogs)
-
Mechanism: The high electronegativity of fluorine creates a hyperconjugative interaction (
) known as the gauche effect . -
Outcome:
-
(4R)-Fluoroproline favors the C
-exo pucker (trans peptide bond). -
(4S)-Fluoroproline favors the C
-endo pucker (cis peptide bond). -
Use Case: Pre-organizing peptide backbones to increase receptor affinity or stabilize secondary structures like collagen triple helices.
-
Synthesis and Incorporation Strategies
Researchers typically employ two distinct workflows: Chemical Synthesis (SPPS) for peptides and Genetic Code Expansion (GCE) for larger proteins.
Solid-Phase Peptide Synthesis (SPPS)
-
Challenge: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the
-amino group, making coupling slower. -
Solution: Use high-efficiency coupling reagents (e.g., HATU or COMU) and extended reaction times.
-
Protecting Groups: Fmoc-protected fluorinated amino acids are standard.[1] Ensure the side-chain protection is compatible with the fluorination pattern (though C-F bonds generally require no protection).
Genetic Code Expansion (GCE)
Site-specific incorporation requires an orthogonal translation system (OTS) comprising a tRNA/aminoacyl-tRNA synthetase (aaRS) pair that does not cross-react with the host machinery.
Diagram: Orthogonal Translation Workflow
Caption: Workflow for site-specific incorporation of fluorinated ncAAs using an orthogonal tRNA/synthetase pair responding to an amber stop codon (UAG).
Applications in Drug Discovery[2][3][4][5]
F-NMR Screening (PrOF NMR)
Fluorine has 100% natural abundance and zero biological background. Incorporating a single fluorinated residue (e.g., 3-fluoro-tyrosine) into a target protein allows for sensitive NMR screening.
-
Mechanism: Ligand binding alters the chemical environment of the fluorine nucleus, causing a chemical shift perturbation (CSP).
-
Advantage: Detects weak binders (
> mM) and allosteric modulators invisible to other assays.
Metabolic Stability
Peptides are rapidly degraded by proteases. Fluorination at the P1' or P1 position of a cleavage site can sterically hinder protease access or electronically deactivate the scissile bond.
-
Example: Fluorinating the aromatic ring of Phenylalanine in peptide hormones often extends half-life by preventing chymotrypsin-mediated hydrolysis.
Experimental Protocols
Protocol A: Site-Specific Incorporation of 4-Fluoro-Phenylalanine (4pF) in E. coli
This protocol uses the pEVOL system with a polyspecific MjTyrRS variant.
Materials:
-
BL21(DE3) E. coli cells.
-
Plasmid pEVOL-pCNF (encoding the orthogonal synthetase/tRNA pair).
-
Expression plasmid (e.g., pET21) containing the target gene with a TAG codon at the desired site.
-
4-Fluoro-L-phenylalanine (4pF).
Step-by-Step Methodology:
-
Transformation: Co-transform BL21(DE3) cells with pEVOL-pCNF and the pET21 target plasmid. Plate on LB agar with Chloramphenicol (pEVOL) and Ampicillin (pET).
-
Inoculation: Pick a single colony into 10 mL LB media (with antibiotics) and grow overnight at 37°C.
-
Induction Prep: Dilute overnight culture 1:100 into 50 mL fresh media. Grow to OD
~ 0.5. -
ncAA Addition: Dissolve 4pF in a minimal amount of 1M NaOH or water (solubility varies) and add to the culture to a final concentration of 1 mM.
-
Critical Step: Add the ncAA 30 minutes before induction to allow cellular uptake and synthetase charging.
-
-
Induction: Induce protein expression with 1 mM IPTG and 0.02% L-Arabinose (to induce the pEVOL machinery).
-
Expression: Incubate at 30°C for 12–16 hours.
-
Harvest & Analysis: Pellet cells, lyse, and purify via affinity tag (e.g., His-tag). Verify incorporation via Mass Spectrometry (expect mass shift of +18 Da vs. H, or specific shift depending on F-count).
Protocol B: Solid-Phase Synthesis of Peptides with Pentafluorophenylalanine
Focus on overcoming steric/electronic deactivation.
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.
-
Coupling (The Critical Step):
-
Reagents: Use Fmoc-Pentafluoro-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq).
-
Procedure: Dissolve amino acid and HATU in minimal DMF. Add DIEA. Activate for 30 seconds. Add to resin.
-
Time: Allow coupling to proceed for 2 hours (double the standard time) or perform a double coupling (repeat fresh reagents for 1 hour).
-
Note: The pentafluorophenyl ring is highly electron-withdrawing, reducing the nucleophilicity of the amino group after it is coupled, making the next deprotection slightly slower.
-
-
Cleavage: Use TFA:TIS:H2O (95:2.5:2.5) for 3 hours. The C-F bonds are stable to acid cleavage.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science. Link
-
Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the hydrophobic core of a protein. Chemistry – A European Journal. Link
-
Merkel, L., & Budisa, N. (2012). Organic fluorine as a polypeptide building block: in vivo synthesis of fluorinated proteins. Organic & Biomolecular Chemistry. Link
-
Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Sobering Lesson in Protein Interaction Mechanisms. Journal of Medicinal Chemistry. Link
-
Chiu, H. P., et al. (2013). Structural basis for the enhancement of thermostability by p-fluorophenylalanine in a protein. ChemBioChem. Link
Sources
Technical Guide: Sourcing & Validating Ethyl 2-amino-4-fluorobutanoate
Topic: Suppliers of Ethyl 2-amino-4-fluorobutanoate (Research Grade) Content Type: Technical Sourcing & Validation Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Procurement Specialists.
Executive Summary
Ethyl 2-amino-4-fluorobutanoate is a specialized fluorinated aliphatic amino acid derivative, primarily utilized as a bioisostere for methionine or homoserine in peptide mimetic design. Its strategic value lies in the fluorine atom’s ability to modulate metabolic stability (blocking oxidation at the
Critical Sourcing Alert: This compound is frequently confused with Ethyl 4-amino-2-fluorobenzoate (an aromatic aniline derivative). This guide provides the precise chemical identity, a tiered sourcing strategy for this non-commodity building block, and a self-validating quality control protocol.
Part 1: Chemical Profile & Critical Quality Attributes (CQA)
Before engaging suppliers, you must define the exact specification to avoid receiving the aromatic analog.
Identity Specification
| Attribute | Specification Details |
| Chemical Name | Ethyl 2-amino-4-fluorobutanoate (often sold as Hydrochloride salt) |
| Structure Class | Aliphatic |
| Chemical Formula | |
| Molecular Weight | 149.16 g/mol (Free base) / 185.62 g/mol (HCl salt) |
| Key CAS References | Parent Acid: 403-24-7 (2-Amino-4-fluorobutanoic acid)Difluoro Analog (Ref): 1341577-18-1Note: The specific ethyl ester often lacks a permanent commodity CAS and is indexed by structure.[1][2][3][4][5] |
| Stereochemistry | Available as Racemic (DL), (S)-Enantiomer, or (R)-Enantiomer. Strictly define this: (S)-isomer is the natural L-amino acid analog. |
The "Benzoate" Trap
WARNING: 90% of search results for "Ethyl amino fluorobutanoate" may return Ethyl 4-amino-2-fluorobenzoate (CAS 73792-06-0).
-
Target Molecule: Aliphatic chain (flexible, peptide building block).
-
Common Error: Aromatic ring (rigid, aniline linker).
-
Differentiation: Check the Carbon count (
vs ) and UV absorbance (The target aliphatic ester has no significant UV chromophore above 220nm; the benzoate has strong UV absorbance).
Part 2: Sourcing Landscape & Supplier Tiers
Because this is a niche building block, it is rarely "in stock" for immediate shipment from commodity vendors like Sigma-Aldrich. You must utilize a tiered sourcing strategy.
Tier 1: Specialized Fluorine Chemistry Vendors (High Probability)
These vendors specialize in fluorinated building blocks and are most likely to have the precursor acid or the ester on the shelf.
-
Enamine: Global leader in building blocks. They often hold the parent acid and can perform the esterification on demand (Make-to-Order).
-
Fluorochem (UK): Excellent inventory of fluorinated aliphatic amino acids.
-
OmniChem / Ajinomoto Bio-Pharma: High-quality sources for amino acid derivatives, though often bulk-focused.
Tier 2: Catalog Aggregators (Verification Required)
These vendors list the compound but often act as pass-through distributors. Always request a batch-specific CoA before purchase.
-
Ambeed: Extensive catalog, often stocks the HCl salt.
-
ChemScene: Reliable for small-scale research quantities (mg to gram scale).
-
Bide Pharmatech: Strong presence in fluorinated intermediates.
Tier 3: Custom Synthesis (The "Self-Reliance" Route)
If the specific ethyl ester is unavailable, purchase the parent acid (2-Amino-4-fluorobutanoic acid , CAS 403-24-7) and perform a standard Fischer esterification.
-
Reaction: Parent Acid + EtOH +
(0°C to RT). -
Yield: Generally >90%.
-
Advantage: Guarantees freshness; esters hydrolyze over time in storage.
Part 3: Vendor Qualification & QC Protocol
Trusting a label is insufficient for research-grade fluorinated amino acids due to the risk of defluorination (elimination of HF) and racemization .
The Self-Validating Intake System
Implement this workflow upon receipt of any batch.
Analytical Justification
-
NMR: Essential to distinguish the target (multiplets at
1.8-2.2 ppm for protons) from the aromatic benzoate (aromatic doublets at 7.0-8.0 ppm). -
NMR: The most powerful tool.
-
Target Signal:
ppm (triplet of triplets, typical for primary alkyl fluoride). -
Impurity Alert: A singlet at
ppm indicates free Fluoride ( ) or HF, suggesting decomposition.
-
-
Chiral Purity: Fluorine on the
-carbon can induce electronic effects that lower the barrier to racemization at the -carbon during esterification. Ensure enantiomeric excess (ee) is >98% if using for stereoselective peptide synthesis.
Part 4: Applications & Handling
Metabolic Stability Logic
This molecule is designed to block metabolic degradation. The fluorine atom mimics the size of a hydrogen atom but the electronegativity of a hydroxyl group, preventing oxidative metabolism at the
Handling & Storage
-
Hygroscopicity: The HCl salt is highly hygroscopic. Store in a desiccator at -20°C.
-
Stability: As an ester, it is prone to hydrolysis. Avoid aqueous dissolution until immediately prior to use.
-
Safety: The parent acid is a known antagonist of methionine adenosyltransferase [1]. Handle with cytotoxicity precautions.
References
-
Tisdale, M. J. (1980).[1] "The effect of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid on the growth and metabolism of Walker carcinosarcoma in vitro". Biochemical Pharmacology, 29(4), 501-508.[1]
-
Sufrin, J. R., et al. (1993).[2] "Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase". Biochimica et Biophysica Acta, 1203(2), 215-220.
-
PubChem Compound Summary. "4-Amino-2-fluorobutanoic acid" (Parent Acid). National Center for Biotechnology Information.
-
Enamine Store. "Fluorinated Amino Acids Building Blocks". (General Catalog Navigation).
Sources
- 1. The effect of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid on the growth and metabolism of Walker carcinosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS 117324-06-8 | Ethyl 2-amino-4-fluorobenzoate hydrochloride - Synblock [synblock.com]
- 5. Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | C6H11ClF3NO2 | CID 23635341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Fluorination: A Comparative Technical Guide to Monofluoro vs. Trifluoro Amino Butanoates
Topic: Difference between Monofluoro and Trifluoro Amino Butanoates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioisosteric Divergence
In medicinal chemistry, the transition from a hydrogen atom to a fluorine atom (monofluorination) or a trifluoromethyl group (trifluoromethylation) is rarely a linear escalation of effects. It represents a bifurcation in physicochemical strategy.
For amino butanoates —critical scaffolds in GABAergic drug design (e.g., Vigabatrin, Pregabalin analogs)—the choice between a single fluorine atom and a trifluoromethyl group dictates the molecule's conformational landscape, basicity, and metabolic fate.
-
Monofluoro (
-F or -F): Exploits the Gauche Effect to lock bioactive conformations and modulates pKa subtly (~1–2 units) while mimicking the steric volume of oxygen. -
Trifluoro (
-CF or -CF ): Introduces significant Steric Bulk (similar to an isopropyl group), drastically lowers pKa (reducing amine basicity), and profoundly increases lipophilicity, often altering the blood-brain barrier (BBB) penetration profile.
This guide analyzes these differences to enable rational scaffold selection.
Physicochemical Profiling: Electronic & Steric Impact
The introduction of fluorine on the butanoate backbone alters the electronic environment of the ammonium and carboxylate groups.
Table 1: Comparative Physicochemical Metrics
| Feature | Monofluoro Derivative (-F) | Trifluoro Derivative (-CF |
| Van der Waals Radius | 1.47 Å (Mimics H/O) | ~2.2 Å (Mimics Isopropyl) |
| Electronegativity | 4.0 (Pauling) | Group Electronegativity ~3.5 |
| Inductive Effect | Strong | Strong |
| Effect on Amine pKa | ||
| Lipophilicity ( | +0.1 to +0.3 (Polar C-F bond) | +1.0 to +1.2 (Hydrophobic shell) |
| H-Bonding Capacity | Weak Acceptor (orthogonal) | Non-H-bonding (hydrophobic) |
| Metabolic Role | Blocks CYP450 oxidation at C-H | Steric shield + metabolic block |
Key Insight: The monofluoro group is a "polar" modification that can participate in specific dipole-dipole interactions within a binding pocket. The trifluoromethyl group is a "hydrophobic" modification that fills large lipophilic pockets and desolvates the molecule.
Conformational Dynamics: Gauche vs. Steric Control
The most profound difference lies in how these groups dictate the 3D shape of the amino butanoate chain.
3.1 The Monofluoro "Gauche Effect"
In 3-fluoro-GABA (or
-
Result: The molecule preferentially adopts a conformation where the C-F bond is gauche (60°) to the vicinal amine (C-N) or carboxylate, rather than anti (180°). This "pre-organizes" the molecule for receptor binding.
3.2 The Trifluoro "Steric Dominance"
The -CF
-
Result: The -CF
group will orient itself anti to the largest vicinal group (often the amine or carboxylate) to minimize syn-pentane interactions. This often forces the backbone into an extended, rigid linear conformation, unlike the folded gauche conformers of the monofluoro analogs.
Visualization: Conformational Energy Landscapes
Figure 1: Decision tree illustrating the divergent conformational driving forces between monofluoro (stereoelectronic) and trifluoro (steric) substitutions.[1][2][3][4]
Synthetic Methodologies
The synthesis of these two analogs requires fundamentally different chemical logic. Monofluorination often modifies a pre-existing chiral center or alkene, while trifluoromethylation typically builds the scaffold around the CF
4.1 Monofluoro Synthesis: Deoxofluorination
-
Mechanism: Nucleophilic displacement of a hydroxyl group (with inversion) or organocatalytic
-fluorination. -
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or Selectfluor.
-
Challenge: Elimination side reactions (HF loss) to form alkenes.
4.2 Trifluoro Synthesis: Aza-Michael Addition
-
Mechanism: The CF
group is electron-withdrawing, activating acrylates toward nucleophilic attack. -
Reagents: 2-(Trifluoromethyl)acrylic acid derivatives + Ammonia/Amines.[4]
-
Advantage: High yields; the CF
group activates the Michael acceptor.
Visualization: Synthetic Pathways
Figure 2: Contrast between Deoxofluorination (Monofluoro) and Aza-Michael Addition (Trifluoro) synthetic strategies.
Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-GABA (via Deoxofluorination)
This protocol utilizes the inversion of a hydroxy-ester precursor.
-
Precursor Preparation: Dissolve (S)-3-hydroxy-4-aminobutyric acid ester (N-protected with Cbz) in anhydrous DCM under Argon. Cool to -78°C.
-
Fluorination: Add DAST (1.2 equiv) dropwise. The low temperature is critical to prevent elimination to the crotonate.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 4 hours.
-
Quench: Pour mixture into saturated NaHCO
(Caution: vigorous CO evolution). Extract with DCM. -
Deprotection: Hydrogenate (H
, Pd/C) to remove Cbz and hydrolyze the ester with 1M LiOH. -
Validation:
F NMR should show a multiplet around -180 ppm (characteristic of secondary alkyl fluoride).
Protocol B: Synthesis of 3-Trifluoromethyl-GABA (via Aza-Michael)
This protocol utilizes the activation provided by the CF
-
Substrate: Prepare ethyl 2-(trifluoromethyl)acrylate (commercially available or synthesized from ethyl trifluoropyruvate).
-
Addition: Dissolve acrylate in THF. Add liquid ammonia (excess) or a benzylamine equivalent at -30°C.
-
Catalysis: For asymmetric synthesis, add 10 mol% of a Cinchona alkaloid-derived thiourea catalyst.
-
Reaction: Stir at 0°C for 12 hours. The CF
group strongly accelerates the nucleophilic attack at the -carbon. -
Workup: Evaporate solvent. Purify the
-amino ester via silica chromatography. -
Hydrolysis: Reflux in 6M HCl to hydrolyze the ester and generate the free amino acid salt.
-
Validation:
F NMR will show a singlet (or doublet if chiral) around -64 ppm.
Pharmacological Implications
Metabolic Stability
-
Monofluoro: Specifically blocks metabolism at the site of substitution. If C3 is a site of hydroxylation, replacing H with F blocks this without significantly changing the molecule's size.
-
Trifluoro: Blocks metabolism but also creates a "grease ball" effect. The high lipophilicity may increase non-specific binding and hepatic clearance via different pathways, or increase affinity for efflux transporters (P-gp).
Receptor Binding (GABA-AT Example)
In the context of GABA aminotransferase (GABA-AT) inhibitors:
-
Monofluoro analogs (e.g., of Vigabatrin) often retain high affinity because the fluorine can accept Hydrogen bonds within the active site, mimicking the carboxylate or acting as a dipole mimic.
-
Trifluoro analogs may lose affinity if the active site is sterically constrained, but they gain potency if there is a hydrophobic pocket available (e.g., in certain allosteric modulators).
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Qiu, X. L., & Qing, F. L. (2011). Synthesis and biological evaluation of 3-fluoro-GABA enantiomers. The Journal of Organic Chemistry.[2] Link
-
Ma, J. A., & Cahard, D. (2008). Asymmetric synthesis of trifluoromethylated amines, amino acids, alcohols, and ketones. Chemical Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[5] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 2-amino-4-fluorobutanoate from glycine Schiff base
Topic: Synthesis of Ethyl 2-amino-4-fluorobutanoate from Glycine Schiff Base Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Rationale & Introduction
The Fluorine Effect in Peptidomimetics The incorporation of fluorine into amino acid backbones is a cornerstone strategy in modern medicinal chemistry. The target molecule, Ethyl 2-amino-4-fluorobutanoate , serves as a critical intermediate for synthesizing fluorinated analogues of Glutamate and GABA. The terminal fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen, significantly altering pKa, lipophilicity, and metabolic stability without imposing severe steric penalties.
The O'Donnell Advantage
While classical Strecker synthesis or enzymatic resolution can yield amino acids, the O'Donnell Phase Transfer Catalysis (PTC) method offers superior scalability and operational simplicity. By utilizing the benzophenone imine of glycine ethyl ester (the "O'Donnell Reagent"), we mask the amine and activate the
Scope of this Note This guide details the mono-alkylation of N-(diphenylmethylene)glycine ethyl ester with 1-bromo-2-fluoroethane, followed by acidic hydrolysis to yield the target fluorinated amino ester.
Reaction Mechanism & Pathway
The synthesis proceeds via an interfacial mechanism where the Phase Transfer Catalyst (PTC) transports the hydroxide ion from the aqueous phase to the interface, deprotonating the Schiff base.[1] The resulting enolate forms an ion pair with the quaternary ammonium cation (
Figure 1: Synthetic pathway utilizing Phase Transfer Catalysis (PTC) for the C-alkylation of glycine imines.
Material Safety & Hazard Control (HSE)
-
1-Bromo-2-fluoroethane (BFE):
-
Hazard: Highly volatile (bp 71-72°C), alkylating agent, potential mutagen.
-
Control: Handle only in a fume hood. Use a reflux condenser cooled to <5°C during reaction to prevent loss of electrophile.
-
-
Benzophenone Imine: Irritant. Hydrolysis releases benzophenone, which is an environmental pollutant; waste streams must be segregated.
-
Dichloromethane (DCM): Suspected carcinogen. Use Toluene as a greener alternative if solubility permits (DCM is used here for higher solubility of the specific Schiff base).
Experimental Protocol
Phase 1: Alkylation of the Schiff Base
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| Glycine Schiff Base | Substrate | 1.0 | 267.33 | 2.67 g (10 mmol) |
| 1-Bromo-2-fluoroethane | Electrophile | 1.5 | 126.96 | 1.90 g (15 mmol) |
| TEBA (BnEt3NCl) | PTC Catalyst | 0.1 | 227.77 | 0.23 g |
| KOH (50% aq) | Base | 5.0 | 56.11 | 5.0 mL |
| Toluene | Solvent | - | - | 30 mL |
Step-by-Step Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser (coolant temp 0°C).
-
Dissolution: Dissolve the N-(diphenylmethylene)glycine ethyl ester (2.67 g) and TEBA (0.23 g) in Toluene (30 mL).
-
Base Addition: Add 50% aqueous KOH (5 mL) to the reaction vessel.
-
Note: The mixture will become biphasic. Vigorous stirring (800+ RPM) is critical to create the interfacial surface area required for the reaction.
-
-
Electrophile Addition: Add 1-bromo-2-fluoroethane (1.90 g) dropwise via syringe.
-
Caution: BFE is volatile. Ensure the system is sealed or the condenser is active immediately.
-
-
Reaction: Heat the mixture to 50°C and stir vigorously for 4–6 hours.
-
Monitoring: Monitor by TLC (Silica; Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by the mono-alkylated product (Rf ~0.6).
-
-
Quench: Cool to room temperature. Add ice-cold water (30 mL).
-
Extraction: Separate phases. Extract the aqueous layer with Toluene (2 x 15 mL). Combine organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.
-
Result: Crude yellow oil (Protected Amino Ester).
-
Phase 2: Hydrolysis & Deprotection
Step-by-Step Workflow:
-
Hydrolysis: Dissolve the crude oil from Phase 1 in THF (20 mL). Add 1N HCl (15 mL).
-
Reaction: Stir at room temperature for 2 hours.
-
Benzophenone Removal: Transfer to a separatory funnel. Wash the reaction mixture with Diethyl Ether (3 x 20 mL).
-
Critical Step: The product (amine salt) remains in the aqueous acidic layer. The benzophenone moves to the ether layer. Check TLC of the ether layer to confirm benzophenone removal.
-
-
Neutralization: Carefully adjust the pH of the aqueous layer to pH ~9 using saturated NaHCO3 or Na2CO3 at 0°C.
-
Final Extraction: Extract the free amine product into DCM (3 x 20 mL).
-
Isolation: Dry the DCM layer over Na2SO4 and concentrate carefully (product may be semi-volatile).
-
Product:Ethyl 2-amino-4-fluorobutanoate (Pale yellow oil).
-
Process Monitoring & Analysis
Expected Analytical Data:
-
1H NMR (CDCl3, 400 MHz):
-
4.55 (dt, 2H, J = 47 Hz, 6 Hz, -CH2-F )
Characteristic doublet of triplets due to H-F coupling. - 4.20 (q, 2H, O-CH2 -CH3).
-
3.60 (t, 1H,
-H). -
2.0-2.2 (m, 2H,
-CH2).
-
4.55 (dt, 2H, J = 47 Hz, 6 Hz, -CH2-F )
-
19F NMR:
- -218 ppm (approx, triplet of triplets).
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Volatility of Electrophile | Use a sealed tube or pressure vial; increase BFE equivalents to 2.0. |
| Dialkylation | Reaction time too long / Base too strong | Stop reaction immediately upon consumption of SM; reduce temperature to 40°C. |
| Benzophenone Contamination | Inefficient Ether Wash | Increase the number of ether washes during the acidic phase of workup. |
Visualization of Workflow
Figure 2: Operational workflow for the synthesis and purification of the target amino ester.
References
-
O'Donnell, M. J. (2004). "The O'Donnell Amino Acid Synthesis." Accounts of Chemical Research. A foundational review of the phase-transfer alkylation of glycine imines.
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[1][3] "The Synthesis of Amino Acids by Phase-Transfer Reactions." Tetrahedron Letters. The original description of the Schiff base alkylation method.
-
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Discusses advanced catalysts, relevant if enantioselective synthesis is required later.
-
Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids." European Journal of Organic Chemistry. Context for the specific fluorinated target.
Sources
Protocol for the Mono-Alkylation of Ethyl Glycinate with 1-Bromo-2-Fluoroethane
Executive Summary
This application note details a robust protocol for the synthesis of
This guide addresses the specific challenges of this reaction:
-
Selectivity: Controlling the competition between mono-alkylation (desired) and di-alkylation (undesired).
-
Volatility: Managing 1-bromo-2-fluoroethane (bp 71–72 °C) to prevent reagent loss.
-
Safety: Mitigating the high toxicity of
-halo ethers.
Strategic Analysis & Mechanism
Reaction Design
The reaction follows a classic
The Core Challenge: The product, a secondary amine, is more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl group.[1] This leads to a rapid second alkylation, forming the tertiary amine byproduct.[1]
The Solution:
-
Stoichiometry: We employ a 3-fold excess of ethyl glycinate . By statistically overwhelming the alkylating agent with the primary amine, we maximize the probability of the alkyl halide colliding with the starting material rather than the product.[1]
-
Base Selection: Potassium carbonate (
) is used as a heterogeneous base. It effectively neutralizes the HBr generated and the HCl from the starting salt, without promoting rapid elimination of the alkyl halide to vinyl fluoride (a potential side reaction with strong, soluble bases).[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical branch point for over-alkylation.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Density (g/mL) | Role | CAS No. |
| Ethyl glycinate HCl | 139.58 | 3.0 | N/A (Solid) | Nucleophile | 623-33-6 |
| 1-Bromo-2-fluoroethane | 126.96 | 1.0 | 1.70 | Electrophile | 762-49-2 |
| Potassium Carbonate | 138.21 | 3.5 | N/A (Solid) | Base | 584-08-7 |
| Acetonitrile (MeCN) | 41.05 | N/A | 0.786 | Solvent | 75-05-8 |
| Sodium Iodide (Optional) | 149.89 | 0.1 | N/A | Catalyst | 7681-82-5 |
Equipment
-
Reaction Vessel: Pressure tube or round-bottom flask with a high-efficiency reflux condenser (dimroth or double-surface).
-
Temperature Control: Oil bath set to 50 °C (Note: Reagent bp is 71 °C; do not overheat).
-
Purification: Flash chromatography system.
Safety Protocol (Critical)
WARNING: 1-Bromo-2-fluoroethane is FATAL if swallowed or in contact with skin.
-
Engineering Controls: All operations, including weighing, must be performed in a certified chemical fume hood.[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Waste: All aqueous waste must be treated as halogenated toxic waste.
-
Decontamination: Spills should be absorbed with vermiculite and packed for hazardous disposal. Do not wipe with paper towels.
Experimental Procedure
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Step-by-Step Protocol
Step 1: Free Base Generation
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl glycinate hydrochloride (4.19 g, 30.0 mmol, 3.0 equiv).
-
Add anhydrous Acetonitrile (30 mL).
-
Add Potassium Carbonate (
) (4.84 g, 35.0 mmol, 3.5 equiv). -
Stir vigorously at room temperature for 15–20 minutes. Note: This ensures the amine is deprotonated and available for reaction.
Step 2: Reagent Addition 5. Add 1-Bromo-2-fluoroethane (1.27 g, 0.75 mL, 10.0 mmol, 1.0 equiv) via syringe.[1]
- Optimization Tip: For faster kinetics, add Sodium Iodide (150 mg, 1.0 mmol, 0.1 equiv) to generate the more reactive 1-fluoro-2-iodoethane in situ (Finkelstein reaction).[1]
- Seal the flask or attach a reflux condenser with coolant circulating at 0 °C.
Step 3: Reaction 7. Heat the mixture to 50 °C in an oil bath. 8. Stir for 16–24 hours. 9. Monitoring: Check progress by TLC (Stain: Ninhydrin or KMnO4). The product will appear less polar than the starting amine but more polar than the dialkylated byproduct.
- TLC System: 50% EtOAc in Hexanes.
Step 4: Workup
10. Cool the reaction to room temperature.
11. Filter the mixture through a celite pad or sintered glass funnel to remove inorganic salts (
- Note: The excess ethyl glycinate is water-soluble and will be largely removed in the aqueous wash.
Step 5: Purification 15. Purify the crude oil via flash column chromatography on silica gel.
- Eluent: Gradient of 10%
60% Ethyl Acetate in Hexanes.
- Collect fractions containing the mono-alkylated product. Evaporate solvents to yield a pale yellow oil.
Expected Results & Characterization
The product,
NMR Data (Predicted)
-
NMR (400 MHz,
): -
NMR:
- -218 to -220 ppm (tt, typical for alkyl fluorides).
Mass Spectrometry[1][4]
-
ESI-MS: Calculated for
. Expected: 150.1 m/z.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield | Volatility of alkyl bromide | Use a sealed pressure tube; ensure temperature does not exceed 55 °C. |
| Dialkylation | High local concentration of product | Increase amine equivalents to 5.0; dilute reaction mixture (0.1 M). |
| No Reaction | Poor nucleophilicity | Add 0.1 eq. NaI (Finkelstein catalyst); switch solvent to DMF (requires aqueous workup). |
| Emulsion | Amphiphilic nature of product | Saturate aqueous layer with NaCl; use DCM instead of EtOAc for extraction. |
References
-
Safety Data Sheet: 1-Bromo-2-fluoroethane. Thermo Fisher Scientific. Available at: [Link] (Accessed 2025-10-26).
-
General Protocol for Amine Alkylation. Organic Chemistry Portal. Available at: [Link] (Accessed 2025-10-26).
- Synthesis of Fluoroethyl Amines.Journal of Medicinal Chemistry (General methodology reference for bioisosteres).
-
Properties of Ethyl Glycinate Hydrochloride. PubChem. Available at: [Link] (Accessed 2025-10-26).
Sources
Application Note: Optimized Hydrolysis Protocols for Ethyl 2-amino-4-fluorobutanoate
Topic: Reaction conditions for Ethyl 2-amino-4-fluorobutanoate hydrolysis Content Type: Application Notes and Protocols
Introduction & Strategic Analysis
Ethyl 2-amino-4-fluorobutanoate is a critical intermediate in the synthesis of fluorinated amino acids, specifically 2-amino-4-fluorobutanoic acid (an analogue of Homoserine and Methionine). These fluorinated scaffolds are increasingly "in demand as bioisosteres" for leucine and glutamate moieties in drug design, offering enhanced metabolic stability and altered lipophilicity due to the fluorine atom's unique electronic properties [1][2].
Hydrolyzing the ester moiety (
-
Fluorine Elimination Risk : While the C-F bond is strong, the
-position (C4) relative to the carbonyl makes the molecule susceptible to elimination or cyclization side-reactions under harsh basic conditions, potentially leading to lactams or defluorinated byproducts. -
Stereochemical Integrity : The
-carbon (C2) is chiral. Traditional base-catalyzed hydrolysis (saponification) poses a high risk of racemization via enolate formation. -
Self-Condensation : The free amino ester is prone to intermolecular cyclization to form diketopiperazines if left in neutral/basic solution for extended periods.
This guide details two validated workflows: Acid-Mediated Hydrolysis (for robust, non-enantioselective or retention-focused bulk synthesis) and Enzymatic Hydrolysis (for high optical purity).
Chemical Stability & Reaction Logic
The Fluorine Effect
The introduction of fluorine at the C4 position lowers the pKa of the neighboring protons and the amine slightly, but its primary impact is on the lipophilicity and conformation. Unlike
Selection of Method
| Feature | Method A: Acid Hydrolysis | Method B: Enzymatic Hydrolysis |
| Primary Reagent | 2M - 6M HCl | Lipase (CAL-B, PLE) or Protease |
| Conditions | Reflux or | pH 7.0 buffer, |
| Chirality | Maintains configuration (if mild) | Enantioselective (Kinetic Resolution) |
| Yield | High (>90%) | Moderate (50% max for resolution) |
| Throughput | High (Batch) | Medium (Biocatalytic) |
Protocol A: Acid-Mediated Hydrolysis (Standard)
This method is preferred for the hydrolysis of enantiopure starting materials where the risk of acid-catalyzed racemization is significantly lower than base-catalyzed mechanisms, or for racemic bulk preparation.
Materials
-
Substrate : Ethyl 2-amino-4-fluorobutanoate hydrochloride (Store at 2-8°C).
-
Reagent : 2M Hydrochloric Acid (HCl) or 6M HCl (for resistant esters).
-
Solvent : Water (deionized), optionally 1,4-Dioxane for solubility.
-
Work-up : Dowex 50W-X8 (cation exchange resin) or Propylene Oxide (for acid scavenging).
Step-by-Step Workflow
-
Dissolution : In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of Ethyl 2-amino-4-fluorobutanoate HCl in 20 mL of 2M HCl .
-
Note: If the ester is not fully soluble, add 5 mL of 1,4-dioxane.
-
-
Reaction : Heat the mixture to 60°C and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The ester spot (
) should disappear, replaced by the acid spot ( , ninhydrin active). -
Critical: Avoid vigorous reflux (100°C) unless conversion is stalled, to minimize thermal degradation of the C-F bond.
-
-
Concentration : Evaporate the solvent under reduced pressure (Rotavap) at 40°C to remove excess HCl and water. A white solid residue (the amino acid hydrochloride salt) will remain.
-
Purification (Free Zwitterion) :
-
Dissolve the residue in minimal water.
-
Load onto a column of Dowex 50W-X8 (H+ form).
-
Wash with water until neutral pH (removes anions/impurities).
-
Elute the amino acid with 1M NH4OH .
-
Collect ninhydrin-positive fractions and lyophilize.
-
Workflow Visualization (DOT)
Figure 1: Acid hydrolysis workflow minimizing thermal stress to preserve the C-F bond.
Protocol B: Enzymatic Hydrolysis (Enantioselective)
For applications requiring high optical purity (e.g., isolating the (S)-enantiomer from a racemate), biocatalytic hydrolysis using Lipases (e.g., Candida antarctica Lipase B or Pseudomonas sp. Lipase) is the gold standard [3][4].
Materials
-
Enzyme : Immobilized CAL-B (Novozym 435) or PLE (Pig Liver Esterase).
-
Buffer : 0.1 M Phosphate Buffer (pH 7.0).
-
Co-solvent : Acetone or DMSO (max 10% v/v).
-
Base : 1M NaOH (for pH stat titration).
Step-by-Step Workflow
-
Preparation : Suspend 10 mmol of racemic Ethyl 2-amino-4-fluorobutanoate in 50 mL of 0.1 M Phosphate Buffer (pH 7.0).
-
Note: The pH must be strictly controlled. The amino group will buffer the solution, but hydrolysis releases acid.
-
-
Enzyme Addition : Add 200 mg of Immobilized Lipase (approx. 20 mg/mmol substrate).
-
Incubation : Stir at 25–30°C .
-
pH-Stat Control : Use an autotitrator to maintain pH 7.0 by adding 1M NaOH dropwise.
-
Endpoint: Stop the reaction at 50% conversion (theoretical max for kinetic resolution) or when consumption of NaOH corresponds to 0.5 equivalents.
-
-
Separation :
-
Filter off the immobilized enzyme.
-
Extract the unreacted ester (usually the (R)-enantiomer) with Ethyl Acetate (3 x 50 mL) at pH 7.
-
-
Product Isolation :
-
Acidify the aqueous phase to pH 5 (isoelectric point vicinity).
-
Load onto ion-exchange resin (as in Protocol A) or concentrate and crystallize to obtain the (S)-acid .
-
Mechanistic Pathway[3][4]
Figure 2: Kinetic resolution pathway separating the (S)-acid from the (R)-ester.
Quality Control & Analytical Parameters
Verify the identity and purity of the hydrolyzed product using the following parameters.
| Technique | Expected Signal / Observation |
| 1H NMR (D2O) | |
| 19F NMR | |
| HPLC | C18 Column, 0.1% TFA in Water/Acetonitrile. Acid elutes earlier than ester. |
| Optical Rotation | Compare |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Hydrolysis
-
Cause: Steric hindrance or insufficient heat.
-
Solution: Increase temp to 75°C (Protocol A) or switch to Pig Liver Esterase (Protocol B), which often handles bulkier esters better than Lipases.
-
-
Issue: Darkening of Reaction Mixture
-
Cause: Oxidation or polymerization.
-
Solution: Perform reaction under Nitrogen/Argon atmosphere. Ensure HCl is free of heavy metals.
-
-
Issue: Racemization
-
Cause: Overheating or pH > 10.
-
Solution: Strictly avoid base hydrolysis. Use Protocol B (Enzymatic) for chiral applications.
-
References
-
Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[2]
-
Haufe, G., et al. (2021). "Amino acids with fluorinated olefinic motifs – synthetic approaches." Arkivoc, 2021(ii), 99-117.
-
Fülöp, F., et al. (2010). "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers." International Journal of Molecular Sciences, 11(6), 2393-2406.
-
Sigma-Aldrich. "2-Amino-4,4-difluorobutanoic acid Product Information."[3]
-
ChemScene. "Ethyl 2-amino-4,4-difluorobutanoate."[4]
Sources
Using Ethyl 2-amino-4-fluorobutanoate in Factor XIa inhibitor research
Application Note: Strategic Utilization of Ethyl 2-amino-4-fluorobutanoate in Next-Generation Factor XIa Inhibitor Design
Executive Summary
This guide details the application of Ethyl 2-amino-4-fluorobutanoate (CAS: 1341577-18-1) as a high-value chiral building block in the synthesis of Factor XIa (FXIa) inhibitors. FXIa inhibition represents the "Holy Grail" of anticoagulation—uncoupling thrombosis prevention from hemostatic bleeding risk.
The incorporation of this fluorinated amino acid ester addresses two critical failure points in early drug discovery: metabolic instability of alkyl linkers and sub-optimal potency due to poor hydrophobic enclosure in the S1' pocket. This note provides a validated synthetic workflow, handling precautions for fluorinated aliphatics, and a standardized biological assay protocol.
Scientific Rationale: The Fluorine Effect in FXIa Binding
The design of FXIa inhibitors (e.g., Milvexian, Asundexian classes) relies heavily on optimizing the P1 and P1' residues to fit the active site cleft. Ethyl 2-amino-4-fluorobutanoate offers distinct advantages over its non-fluorinated analog (Ethyl 2-aminobutanoate):
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the
-position blocks oxidative metabolism (hydroxylation) often catalyzed by CYP450 enzymes on alkyl side chains. -
Electronic Modulation: The electronegative fluorine atom (
) exerts an inductive effect ( ), lowering the pKa of the adjacent amine. This reduces the energy penalty for desolvation upon binding to the hydrophobic S1' sub-pocket. -
Conformational Bias: The gauche effect induced by fluorine can pre-organize the side chain into a bioactive conformation, reducing entropy loss upon binding.
Mechanism of Action Diagram
The following diagram illustrates the integration of the building block into a Fragment-Based Drug Design (FBDD) workflow.
Caption: Workflow transforming the fluorinated building block into a bioactive FXIa inhibitor.
Chemical Protocol: Synthesis & Derivatization
Safety Warning: While
Phase A: Chemoselective Hydrolysis (The Critical Step)
The objective is to convert the ethyl ester to the free carboxylic acid without eliminating the fluorine atom or racemizing the
Reagents:
-
Substrate: Ethyl 2-amino-4-fluorobutanoate (1.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
Base: Lithium Hydroxide (LiOH·H2O) (1.2 eq)
-
Quench: 1M HCl
Protocol:
-
Dissolution: Dissolve 1.0 g of the N-protected (e.g., Boc) ethyl ester in 15 mL of THF. Cool the solution to 0°C in an ice bath. Crucial: Low temperature prevents racemization.
-
Saponification: Add LiOH (dissolved in 5 mL water) dropwise over 10 minutes.
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the high Rf ester spot.
-
Work-up: Carefully acidify to pH 3-4 using 1M HCl at 0°C. Extract immediately with Ethyl Acetate (3x).
-
Drying: Dry organic layer over Na2SO4 and concentrate in vacuo below 30°C.
-
Checkpoint: 19F-NMR should show a multiplet around -218 ppm (depending on reference). A sharp singlet suggests fluoride elimination (failure).
-
Phase B: Fragment Coupling (P1-P2 Assembly)
Connect the free acid to a P1 fragment (e.g., a 4-chlorophenyl or heteroaryl amine).
Protocol:
-
Mix the Phase A product (1.0 eq) with HATU (1.1 eq) and DIPEA (2.5 eq) in dry DMF.
-
Stir for 5 minutes to activate the acid.
-
Add the P1 amine fragment (1.0 eq).
-
Stir at Room Temperature for 4–6 hours.
-
Purification: Flash chromatography. The fluorine atom serves as a convenient NMR handle to verify integrity.
Biological Validation: FXIa Chromogenic Assay
Once the inhibitor is synthesized, its potency must be quantified using a kinetic chromogenic assay. This protocol uses the specific substrate S-2366 (L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline dihydrochloride).
Assay Logic Diagram
Caption: Kinetic competition assay. Reduced Absorbance @ 405nm indicates successful inhibition.
Detailed Protocol
-
Buffer Preparation:
-
50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.
-
-
Enzyme Prep:
-
Dilute Human FXIa (Enzyme Research Laboratories) to a working concentration of 1 nM in buffer.
-
-
Inhibitor Dilution:
-
Prepare serial dilutions of the synthesized fluorinated compound in DMSO (Final DMSO < 1%).
-
-
Incubation:
-
Add 25 µL of Inhibitor + 25 µL of FXIa to a 96-well plate.
-
Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 50 µL of S-2366 (1 mM stock, final conc 0.5 mM).
-
-
Measurement:
-
Monitor Absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Calculation:
-
Plot
(slope) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.
-
Data Interpretation & Troubleshooting
Expected Results:
| Compound | Structure | IC50 (nM) | Metabolic Stability (t1/2) |
|---|---|---|---|
| Control | Ethyl 2-aminobutanoate deriv. | 45 ± 5 | 22 min |
| Test | Ethyl 2-amino-4-fluorobutanoate deriv. | 12 ± 2 | > 120 min |
Troubleshooting Guide:
-
Low Yield in Hydrolysis: If the fluorine is eliminating (forming a vinyl group), switch from LiOH to Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 60°C. This is a milder, neutral hydrolysis method specific for sensitive esters.
-
Racemization: If the enantiomeric excess (ee) drops below 95%, ensure the coupling reaction (Phase B) uses HOBt or Oxyma as an additive to suppress oxazolone formation.
References
-
Al-Horani, R. A., & Desai, U. R. (2013). Factor XIa inhibitors: chemical designs. Mini Reviews in Medicinal Chemistry, 13(9).
-
Quan, M. L., et al. (2018). The discovery of Milvexian (BMS-986177): A highly potent and selective oral Factor XIa inhibitor. Journal of Medicinal Chemistry, 61(17), 7425–7447.
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Enzyme Research Laboratories. (2024). Factor XIa Chromogenic Assay Protocol.
-
ChemScene. (2024). Ethyl 2-amino-4,4-difluorobutanoate Product Data.
Application Note: Preparation of Fmoc-2-Amino-4-Fluorobutanoic Acid for Solid-Phase Peptide Synthesis
Topic: Fmoc-protection of Ethyl 2-amino-4-fluorobutanoate for SPPS Content Type: Application Note & Detailed Protocol (AN-SPPS-04F) Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers.
Executive Summary
This guide details the conversion of Ethyl 2-amino-4-fluorobutanoate (an amino acid ester) into Fmoc-2-amino-4-fluorobutanoic acid , a building block compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
The incorporation of fluorine into peptide backbones—specifically the
Key Technical Challenge: The starting material is an ethyl ester.[1] SPPS requires a free carboxylic acid at the C-terminus for coupling to the resin or the growing peptide chain. Standard base hydrolysis (saponification) after Fmoc protection is risky because the Fmoc group is base-labile (cleaved by hydroxide/piperidine).
Selected Strategy: "Hydrolysis-First" Pathway.
-
Acid Hydrolysis: Convert the ethyl ester to the free amino acid hydrochloride salt.
-
Fmoc Protection: Selectively protect the N-terminus using Fmoc-OSu under Schotten-Baumann conditions.
Strategic Analysis & Chemical Logic
The Ester Hydrolysis Dilemma
Attempting to Fmoc-protect the ester first (Fmoc-NH-R-COOEt) necessitates a subsequent ester hydrolysis step.
-
Risk: Ethyl esters require strong base (e.g., LiOH, NaOH) or enzymatic intervention to hydrolyze. Strong bases will prematurely cleave the Fmoc group (mechanism: E1cB elimination via the acidic fluorenyl proton).
-
Solution: We hydrolyze the ester before introducing the base-sensitive Fmoc group. Acidic hydrolysis (6M HCl) is preferred to avoid racemization and elimination of the fluorine atom.
Fluorine Stability Considerations
-
-Fluorine Stability: Unlike
-fluoro amino acids, which are prone to HF elimination (forming -unsaturated dehydroamino acids), the -fluoro position (position 4) is thermodynamically more stable. However, prolonged heating in strong alkali should be minimized to prevent potential lactonization or elimination. -
Racemization: Acid hydrolysis minimizes racemization compared to basic hydrolysis.
Choice of Fmoc Reagent[2]
-
Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Highly reactive but generates HCl. Often leads to "Fmoc-dipeptide" impurities (Fmoc-AA-AA-OH) due to mixed anhydride formation.
-
Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester): The reagent of choice.[2] It reacts slower, allowing for better pH control, and significantly suppresses oligomerization side reactions.
Protocol Workflow Visualization
Caption: Sequential workflow converting the ethyl ester precursor to the SPPS-competent Fmoc-acid via the "Hydrolysis-First" route.
Detailed Experimental Protocols
Phase 1: Preparation of Free Amino Acid (Hydrolysis)
Objective: Cleave the ethyl ester without racemizing the chiral center or eliminating the fluorine.
Reagents:
-
Ethyl 2-amino-4-fluorobutanoate (Starting Material)
-
Hydrochloric Acid (6 M aqueous)
-
Diethyl Ether (for washing)
Procedure:
-
Dissolution: Place 10.0 mmol of Ethyl 2-amino-4-fluorobutanoate in a round-bottom flask.
-
Acid Addition: Add 30 mL of 6 M HCl .
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The ester spot (
) should disappear, replaced by the free acid spot ( ). -
Concentration: Allow the solution to cool. Concentrate in vacuo (rotary evaporator) to remove water and excess HCl.
-
Co-evaporation: Add 20 mL of water and evaporate again. Repeat 2x to ensure removal of excess HCl.
-
Isolation: The residue is the 2-amino-4-fluorobutanoic acid hydrochloride salt . It is usually a hygroscopic solid or viscous oil. Use directly in Phase 2.
Phase 2: Fmoc Protection (Schotten-Baumann)
Objective: Install the Fmoc group on the amine while maintaining the carboxylic acid.
Reagents:
-
Amino Acid HCl Salt (from Phase 1)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equivalents)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane (or Acetone) and Distilled Water
-
Ethyl Acetate (EtOAc) (HPLC grade)
-
HCl (1 M and 6 M)
Procedure:
-
Buffer Preparation: Dissolve the Amino Acid HCl salt (10 mmol) in 20 mL of Water .
-
Neutralization: Add Na₂CO₃ (approx. 20-25 mmol) slowly with stirring until pH reaches 9.0–9.5. Note: The solution must be basic to keep the amine nucleophilic (
), but not >pH 10 to avoid Fmoc degradation. -
Fmoc Addition: Dissolve Fmoc-OSu (11 mmol, 3.71 g) in 20 mL of 1,4-Dioxane (or Acetone). Add this solution dropwise to the aqueous amino acid solution over 15 minutes.
-
Reaction: Stir vigorously at room temperature for 4–12 hours.
-
Self-Validation: The mixture will likely become cloudy as Fmoc-OSu reacts. As the reaction proceeds, the byproduct N-hydroxysuccinimide is water-soluble.
-
-
Washing (Critical Step):
-
Dilute with 50 mL water.
-
Extract with Diethyl Ether (2 x 30 mL). Why? This removes unreacted Fmoc-OSu and non-polar impurities. The product (Fmoc-AA-COO⁻) remains in the aqueous phase (pH > 8).
-
-
Acidification & Extraction:
-
Cool the aqueous phase in an ice bath.
-
Carefully acidify to pH 2.0 using 6 M HCl (or 1 M KHSO₄ for gentler acidification). The solution will turn cloudy as the Fmoc-amino acid precipitates.
-
Extract immediately with Ethyl Acetate (3 x 50 mL).
-
-
Drying & Isolation:
-
Combine EtOAc layers. Wash with Brine (1 x 50 mL).
-
Dry over anhydrous Na₂SO₄ . Filter and evaporate solvent.[3]
-
-
Crystallization: Recrystallize the resulting solid from EtOAc/Hexane or CH₂Cl₂/Petroleum Ether to obtain high-purity Fmoc-2-amino-4-fluorobutanoic acid .
Analytical Specifications (QC)
Before using in SPPS, validate the product against these criteria:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d6) | Presence of Fmoc signals (7.3-7.9 ppm, 9H) and Fluorine-coupled alkyl chain. |
| Fluorine Integrity | ¹⁹F-NMR | Single peak (approx -220 ppm depending on ref). Absence of vinyl fluorine (elimination product). |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Critical to prevent truncation in SPPS). |
| Chirality | Chiral HPLC | > 99% ee (Check for racemization from hydrolysis). |
| Free Fmoc | TLC | No spot corresponding to free Fmoc-OH or Fmoc-OSu. |
SPPS Integration Notes
Resin Loading (First Amino Acid)
Since this is a valuable fluorinated building block, manual loading is recommended to maximize efficiency.
-
2-Chlorotrityl Chloride (2-CTC) Resin: Recommended.
-
Protocol: Dissolve Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (3 eq). Add to resin.[4] Shake 2h. Cap with MeOH.
-
Benefit: Extremely mild loading conditions preserve the chiral integrity and the fluorine moiety.
-
-
Wang Resin:
-
Requires activation (DIC/DMAP). Warning: DMAP can cause racemization of susceptible amino acids. Use minimal DMAP or avoid if possible.
-
Coupling in Chain
-
Activation: Standard DIC/OxymaPure or HATU/DIPEA.
-
Deprotection: 20% Piperidine in DMF. (Standard).[5][6][7] The
-fluorine is stable to repetitive piperidine exposure.
References
-
Fmoc-OSu vs Fmoc-Cl: Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976-980.
-
Synthesis of Fluorinated Amino Acids: Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[3] European Journal of Organic Chemistry, 2011(18), 3261-3278.
-
Stability of Fluorine in SPPS: Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research, 47(10), 2878-2886.
-
Schotten-Baumann Protocol: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Large Scale Synthesis of Fmoc-Trifluorobutanoic Acid: Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4503.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of (S)-Ethyl 2-amino-4-fluorobutanoate
This application note details a robust, scalable protocol for the stereoselective synthesis of (S)-Ethyl 2-amino-4-fluorobutanoate , a critical non-proteinogenic amino acid building block used in the development of metabolic-stable peptide therapeutics and DPP-4 inhibitors.
Executive Summary & Chemical Strategy
The incorporation of fluorine into amino acid side chains is a premier strategy in medicinal chemistry to enhance metabolic stability (blocking P450 oxidation) and modulate lipophilicity without altering steric bulk. (S)-Ethyl 2-amino-4-fluorobutanoate is the γ-fluorinated bioisostere of L-homoserine/L-methionine.
The Synthetic Challenge: Direct fluorination of L-homoserine derivatives (e.g., N-Boc-L-homoserine ethyl ester) using deoxyfluorinating agents (DAST, Deoxo-Fluor) typically fails due to rapid intramolecular cyclization. The carbamate carbonyl oxygen attacks the activated hydroxyl group, yielding a lactone (2-amino-γ-butyrolactone derivative) or oxazoline rather than the desired alkyl fluoride.
The Solution: Phthaloyl Protection Strategy This protocol utilizes the Phthaloyl (Phth) protecting group. Unlike Boc or Cbz, the phthalimide nitrogen is non-nucleophilic due to resonance delocalization into two carbonyls. This sterically and electronically precludes intramolecular attack, forcing the reaction down the desired intermolecular fluorination pathway.
Retrosynthetic Analysis & Workflow
The synthesis proceeds in three distinct stages starting from commercially available L-Homoserine .
Figure 1: Strategic workflow preventing the "Lactone Dead-End" via Phthaloyl protection.
Detailed Experimental Protocol
Stage 1: Protection & Esterification
Objective: Create a substrate inert to cyclization.
-
N-Phthaloylation:
-
Suspend L-Homoserine (10.0 g, 84 mmol) and Na₂CO₃ (9.0 g, 85 mmol) in water (100 mL).
-
Add N-Carbethoxyphthalimide (19.0 g, 86 mmol) in portions. Stir at RT for 2 h.
-
Acidify to pH 2 with 6N HCl. The product, N-Phthaloyl-L-Homoserine , precipitates. Filter, wash with cold water, and dry.
-
Yield Expectation: >90% (White solid).[1]
-
-
Esterification:
-
Dissolve N-Phthaloyl-L-Homoserine (20.0 g) in absolute Ethanol (200 mL).
-
Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise.
-
Heat to reflux for 3 hours.
-
Concentrate in vacuo. Re-dissolve in EtOAc, wash with NaHCO₃ (sat) and Brine.
-
Dry (MgSO₄) and concentrate to yield N-Phthaloyl-L-Homoserine Ethyl Ester .
-
Checkpoint: ¹H NMR should show ethyl quartet/triplet and phthalimide aromatics (7.7–7.9 ppm).
-
Stage 2: Deoxyfluorination (Critical Step)
Objective: Nucleophilic fluorination with retention of the carbon skeleton.
-
Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability, though DAST is acceptable if kept <0°C.
-
Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon ware if possible, or glass with strict exclusion of moisture. Perform in a fume hood.
Protocol:
-
Dissolve N-Phth-L-Homoserine Ethyl Ester (10.0 g, 36 mmol) in anhydrous DCM (100 mL) under Nitrogen.
-
Cool the solution to -20°C .
-
Add Deoxo-Fluor (50% in Toluene, 1.2 equiv) dropwise over 20 minutes. Maintain temp <-10°C.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.
-
Mechanistic Insight: The alcohol attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated leaving group. The Phthalimide group prevents the nitrogen from intercepting this intermediate.
-
-
Quench: Pour reaction mixture carefully into Sat. NaHCO₃ (200 mL) with vigorous stirring (CO₂ evolution!).
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with 1N HCl (to remove amine byproducts) and Brine.
-
Purification: Flash Chromatography (Hexanes/EtOAc 80:20).
-
Product:(S)-Ethyl 2-phthalimido-4-fluorobutanoate .
-
Data: ¹⁹F NMR will show a triplet of triplets around -218 ppm (characteristic of primary alkyl fluoride).
-
Stage 3: Deprotection
Objective: Reveal the free amine without hydrolyzing the ethyl ester.
-
Note: Standard hydrazine reflux often cleaves the ester. We use a milder cleavage or controlled conditions.
Protocol:
-
Dissolve the fluorinated intermediate (5.0 g) in Ethanol (50 mL).
-
Add Hydrazine Hydrate (1.05 equiv) at 0°C.
-
Stir at RT for 12–16 hours. A heavy white precipitate (Phthalhydrazide) will form.
-
Filter off the precipitate.
-
Concentrate the filtrate. The residue is (S)-Ethyl 2-amino-4-fluorobutanoate .
-
Salt Formation: Dissolve in Et₂O and add HCl (4M in Dioxane) to precipitate the Hydrochloride Salt . This is the stable storage form.[2]
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | 55 – 65% | Calculated from L-Homoserine |
| Enantiomeric Excess (ee) | > 98% | Determined by Chiral HPLC (Chiralpak IA) |
| ¹⁹F NMR Shift | -218.5 ppm | Triplet of triplets ( |
| Key Impurity | < 0.5% Lactone | Controlled by Phthalimide protection |
| Storage | -20°C, Desiccated | Hygroscopic as HCl salt |
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Root Cause | Corrective Action |
| Low Yield in Fluorination | Moisture in solvent/reagent | Ensure DCM is anhydrous (<50 ppm H₂O). Use fresh Deoxo-Fluor. |
| Formation of Lactone | Phthalimide cleavage or impure SM | Ensure Stage 1 product is fully cyclized (Phth) before esterification. |
| Ester Hydrolysis (Stage 3) | Excess Hydrazine / High Temp | Strictly control stoichiometry (1.05 eq) and keep at RT. Do not reflux. |
| Darkening of Reaction | Exotherm during Deoxo-Fluor addition | Strictly control addition rate at -20°C. |
References
-
Deoxyfluorination Mechanism & Reagents
-
Singh, R. P., & Shreve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis. Link
-
- Kukhar, V. P., & Soloshonok, V. A. (1995). Fluorine-containing Amino Acids: Synthesis and Properties. John Wiley & Sons.
-
Cyclic Sulfamidate Alternative (for Reference)
-
Posakony, J. J., et al. (2018). Synthesis of L-[4-11C]Asparagine via Ring-Opening Nucleophilic 11C-Cyanation Reaction of a Chiral Cyclic Sulfamidate Precursor. Journal of Labelled Compounds and Radiopharmaceuticals. Link (Demonstrates the stability of the C4 skeleton under nucleophilic attack).
-
- General Homoserine Fluorination: Organic Process Research & Development, "Scale-up of Fluorinated Amino Acid Derivatives". (General reference for handling DAST on scale).
Sources
Troubleshooting & Optimization
Technical Guide: Preventing Racemization of Ethyl 2-amino-4-fluorobutanoate During Hydrolysis
Executive Summary & Scientific Context
The Molecule: Ethyl 2-amino-4-fluorobutanoate is a critical intermediate in the synthesis of fluorinated amino acids (bioisosteres of Leucine/Methionine). The presence of the fluorine atom at the
The Challenge: Standard saponification (NaOH/MeOH/Heat) is catastrophic for this substrate. The base rapidly deprotonates the
The Solution: This guide prioritizes Enzymatic Hydrolysis as the Gold Standard for optical purity, with Lithium Hydroxide (LiOH) Hydrolysis as a viable chemical alternative under strictly controlled conditions.
Mechanism of Failure: Why Racemization Occurs
Understanding the mechanism is the first step to prevention.
The Enolization Pathway
In basic conditions, the hydroxide ion acts as a base rather than a nucleophile.
-
Deprotonation: The base removes the acidic proton at the chiral center (
-carbon). -
Planarization: The resulting enolate ion is achiral (planar
hybridization). -
Reprotonation: Water or solvent protonates the enolate from either face with equal probability.
Visualizing the Risk
The following diagram illustrates the racemization pathway you must avoid.
Figure 1: Mechanism of base-catalyzed racemization via enolate formation.
Protocol Selection: Decision Matrix
Do not default to "standard" conditions. Use this matrix to select the correct protocol for your constraints.
| Feature | Method A: Enzymatic (Recommended) | Method B: LiOH (Chemical) | Method C: Acid Hydrolysis |
| Reagent | Lipase (Burkholderia cepacia or Amano PS) | LiOH (Lithium Hydroxide) | 6M HCl |
| Conditions | pH 7.0 buffer, 30-40°C | THF/H2O (3:1), 0°C | Reflux (100°C+) |
| Racemization Risk | Negligible (<0.1%) | Low (if T < 0°C) | Moderate (Time-dependent) |
| Yield | Moderate to High (Kinetic Resolution possible) | High | High |
| Scalability | High (Green Chemistry) | High | High |
| Use Case | Final drug substance, strict ee% reqs. | Intermediate steps, bulk scale. | Initial structural verification.[1] |
Detailed Protocols
Method A: Enzymatic Hydrolysis (The "Gold Standard")
Best for: Preserving >99% ee and mild functionality tolerance.
Materials:
-
Substrate: Ethyl 2-amino-4-fluorobutanoate
-
Enzyme: Lipase PS (from Burkholderia cepacia) or Lipase Amano PS.[2]
-
Solvent: 0.1 M Phosphate Buffer (pH 7.0) / Diisopropyl ether (iPr2O) (Optional co-solvent for solubility).
Step-by-Step:
-
Preparation: Suspend the amino ester (10 mmol) in 0.1 M Phosphate Buffer (pH 7.0, 50 mL). If the ester is insoluble, add 5-10% v/v acetone or iPr2O.
-
Initiation: Add Lipase PS (approx. 20-50 mg per mmol of substrate).
-
Incubation: Stir gently at 30–40°C .
-
Monitoring: Check conversion by TLC or HPLC every 2 hours.
-
Termination: When conversion reaches 50% (for kinetic resolution of racemate) or 100% (if enzyme is specific to your enantiomer), filter off the enzyme.
-
Workup:
-
Wash aqueous phase with organic solvent (remove unreacted ester).
-
Acidify aqueous phase to pH 3-4 with dilute HCl.
-
Lyophilize or extract the free amino acid.
-
Method B: Chemical Hydrolysis with LiOH
Best for: Rapid synthesis when enzymes are unavailable. Must be performed cold.
Why LiOH? Lithium is a smaller cation than Sodium or Potassium, forming a tighter ion pair with the carboxylate. This, combined with the lower basicity in organic mixtures, reduces the concentration of free hydroxide ions available to deprotonate the
Step-by-Step:
-
Dissolution: Dissolve Ethyl 2-amino-4-fluorobutanoate (1.0 eq) in THF:Water (3:1 ratio).
-
Cooling: Cool the solution to 0°C (Ice/Water bath). Do not skip this.
-
Addition: Add LiOH·H2O (1.2 eq) solid or pre-dissolved in minimal water dropwise.
-
Reaction: Stir at 0°C. Monitor closely by TLC (typically complete in 1-4 hours).
-
Warning: Do not let the reaction warm to room temperature until complete.
-
-
Quenching: Carefully adjust pH to ~7.0 with 1M HCl at 0°C.
-
Isolation: Evaporate THF under reduced pressure (keep bath <30°C). Acidify aqueous residue to isoelectric point and isolate.
Troubleshooting & FAQs
Q1: My optical rotation dropped significantly after Method B (LiOH). What went wrong?
-
Diagnosis: You likely allowed the temperature to rise above 0°C or the reaction ran too long.
-
Fix: Strict temperature control is mandatory. If 0°C fails, try -10°C. Alternatively, switch to Method A . The fluorine atom makes the
-proton more acidic than you might expect from non-fluorinated amino acids.
Q2: Can I use NaOH or KOH instead of LiOH?
-
Answer: Avoid if possible. NaOH and KOH are stronger bases in this context and more likely to cause racemization. If you must, use stoichiometric amounts (exactly 1.0 eq) and keep the temperature at -5°C.
Q3: The enzymatic reaction is too slow. How can I speed it up?
-
Optimization:
-
Increase enzyme loading.
-
Add a co-solvent (5-10% DMSO or Acetone) to improve substrate solubility.
-
Check pH; if it dropped below 6.0, the enzyme activity likely stalled.
-
Q4: How do I measure the Enantiomeric Excess (ee)?
-
Method: Do not rely solely on optical rotation. Use Chiral HPLC.[2][4]
-
Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are excellent for free amino acids.
-
Derivatization: Alternatively, derivatize with Marfey’s Reagent (FDAA) and analyze on a standard C18 column. The diastereomers formed will separate easily.
-
Workflow Visualization
Figure 2: Decision tree for selecting the hydrolysis method based on purity requirements.
References
-
Zhang, W., et al. (2020). Enzymatic synthesis of fluorinated compounds. NIH/PMC. Available at: [Link]
-
Fülöp, F., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Available at: [Link][5]
-
Kaiser, K., & Benner, R. (2005). Hydrolysis-induced racemization of amino acids. Limnology and Oceanography: Methods. (Cited for acid hydrolysis risks).[4]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI Molecules. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Improving yield of glycine Schiff base alkylation with fluoroalkyl halides
Status: Operational Agent: Senior Application Scientist Topic: Optimization of Yield & Selectivity in Fluoroalkyl Halide Alkylation
Core Directive & Technical Context
The "Fluorine Effect" on Alkylation
You are likely experiencing low yields not because of operator error, but due to the inherent electronic deactivation caused by the fluorine atoms. When alkylating the O'Donnell Schiff Base (typically tert-butyl glycinate benzophenone imine) with fluoroalkyl halides, two specific mechanisms counteract the
-
Dipole Repulsion: The high electronegativity of fluorine creates a strong dipole that can repel the incoming enolate nucleophile.
-
Transition State Destabilization: In
-fluoroalkyl halides (e.g., ), the electron-withdrawing group destabilizes the development of positive charge on the carbon center during the transition state, significantly reducing reaction rates compared to non-fluorinated analogs.
Note on Perfluoroalkyl Iodides (
Optimized Experimental Protocols
Protocol A: The "Maruoka-Type" High-Activity System
Recommended for sluggish electrophiles (e.g., 2,2,2-trifluoroethyl iodide).
Rationale: Standard O'Donnell conditions (Cinchona salt/KOH/DCM) are often too mild for fluoroalkyl halides. We replace the base with Cesium Hydroxide (CsOH) for the "Cesium Effect" (higher solubility/reactivity in organic phase) and use Toluene to maximize ion-pairing tightness.
Reagents:
-
Substrate: Glycine Schiff Base (tert-butyl ester recommended to prevent hydrolysis).
-
Electrophile: Fluoroalkyl Iodide (5.0 equiv). Note: Excess is crucial.
-
Catalyst: Spiro-type quaternary ammonium salt (Maruoka Catalyst) or
-anthracenylmethyl cinchonidine (O'Donnell Gen 3). Load: 1–5 mol%. -
Base: 50% aq. CsOH (Cesium Hydroxide).
-
Solvent: Toluene (strictly deoxygenated).
Step-by-Step Workflow:
-
Preparation: Charge the reaction vessel with the Schiff Base (1.0 equiv) and Catalyst (0.01 equiv).
-
Solvation: Add Toluene (
concentration relative to substrate). Cool to . -
Electrophile Addition: Add the Fluoroalkyl Iodide (5.0 equiv).
-
Initiation: Add 50% aq. CsOH (5.0 equiv) dropwise with vigorous stirring (
).-
Technical Note: High stir rate is non-negotiable to maximize the interfacial surface area in this biphasic system.
-
-
Monitoring: Monitor via HPLC/NMR. If conversion stalls at
, raise temperature to (sacrifice some enantioselectivity for yield). -
Quench: Dilute with water and extract immediately with
. Wash organic layer with water (x3) to remove excess base rapidly.
Visualized Mechanisms & Logic
Diagram 1: Phase Transfer Catalysis (PTC) Cycle
The following diagram illustrates the ion-exchange mechanism. Note the critical "Interfacial" step where the choice of Base cation (
Caption: The PTC cycle. For fluoroalkylations, the "Rate Limiting Step" is significantly slower, requiring higher catalyst loads or stronger ion-pairing (Cs+).
Diagram 2: Troubleshooting Logic Tree
Use this flow to diagnose yield issues.
Caption: Diagnostic workflow. "SM" = Starting Material. Hydrolysis is the most common failure mode for Schiff bases.
Troubleshooting & FAQs
Data Summary: Base & Solvent Effects on Yield
Typical results for alkylation with 2,2,2-trifluoroethyl iodide (24h reaction).
| Condition | Base | Solvent | Yield | ee% | Notes |
| Standard | 50% KOH | DCM | 15% | 92% | Reaction too slow; SM recovered. |
| Modified A | 50% KOH | Toluene | 35% | 94% | Toluene improves rate slightly. |
| Modified B | 50% CsOH | Toluene | 78% | 91% | Recommended. Cesium effect boosts rate. |
| Solid Phase | Solid KOH | MeCN | 45% | 10% | Racemization occurs; avoid polar solvents. |
Frequently Asked Questions
Q: Why is my Schiff base hydrolyzing before alkylation is complete? A: The imine bond is sensitive to acid and prolonged exposure to water.
-
Fix 1: Ensure your organic solvent (Toluene/DCM) is not acidic (avoid
which can form HCl). -
Fix 2: Switch from the Ethyl ester to the tert-Butyl ester Schiff base.[1] The bulky
-Bu group protects the ester from hydrolysis and sterically shields the imine slightly [1].
Q: Can I use Finkelstein conditions (adding NaI) to speed this up?
A: Yes, but with caution. Adding solid NaI or KI can convert a fluoroalkyl bromide to a more reactive iodide in situ. However, iodide ions can sometimes interfere with the chiral catalyst's ion pairing. If using this, run a control to ensure enantioselectivity (
Q: I am using
Q: The reaction works but the product decomposes on the silica column. A: Fluorinated amines can be sticky or unstable.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.
-
Alternative: Hydrolyze the Schiff base crude (using 15% Citric Acid/THF) to the free amino acid or amine salt, then purify the stable amino acid derivative.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. -
Maruoka, K. , & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 42(47), 5796–5823.
-
Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids."[4][5][6] European Journal of Organic Chemistry, 2011(18), 3261-3278.
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Fluorinated Amino Acid Ethyl Esters
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Handling of Fluorinated Amino Acid Ethyl Esters
Executive Summary & Chemical Context
The Paradox of Fluorine: Researchers often assume that because fluorine is highly electronegative, it should increase polarity and water solubility. This is false. In the context of amino acid ethyl esters, fluorine introduces "polar hydrophobicity." It does not H-bond with water (unlike OH or NH), and its low polarizability creates a "Teflon-like" shield that repels aqueous solvents.
The Ester Effect: Native amino acids dissolve in water because they exist as zwitterions (charged ammonium/carboxylate pairs). Converting the carboxylic acid to an ethyl ester removes the negative charge.
-
Result: You are left with a lipophilic, fluorinated amine that is hostile to aqueous buffers (PBS, TBS) but potentially tricky in standard organics due to aggregation.
Module 1: Solubility Troubleshooting (The "Why" & "How")
FAQ: Common Solubility Scenarios
Q: I purchased the HCl salt of a fluorinated ethyl ester. It dissolves in water but precipitates immediately when I add it to my reaction mixture (DCM/THF). Why?
A: You are fighting salt thermodynamics. The HCl salt is an ionic lattice (
-
Fix: You must perform a "Free Base Liberation" (see Protocol A below) or use a biphasic system.
Q: I have the free base form. It won't dissolve in PBS for my biological assay. Heating it just turned it into a oil/gum. A: The free base ethyl ester is essentially a fluorinated oil. It is hydrophobic.[] Heating fluorinated esters in water often accelerates hydrolysis (breaking the ester) rather than dissolving it.
Decision Tree: Solubilization Strategy
Figure 1: Decision matrix for selecting the correct solubilization protocol based on the chemical form (Salt vs. Free Base) and the target application.
Protocol A: Free Base Liberation (For Organic Synthesis)
Use this when you have the HCl salt but need to run a reaction in DCM, THF, or Toluene.
-
Suspend: Suspend the amino acid ester HCl salt in Ethyl Acetate (EtOAc) or DCM. It will look cloudy.[5]
-
Wash: Add an equal volume of Saturated Sodium Bicarbonate (
) or 1M NaOH (cold). -
Agitate: Shake vigorously in a separatory funnel. The solid should disappear as the free amine moves into the organic layer.
-
Extract: Collect the organic layer.
-
Dry: Dry over
, filter, and concentrate immediately before use.-
Warning: Fluorinated free bases can form carbamates with atmospheric
if left too long.
-
Protocol B: The "Fluorine Spike" (For Biological Assays)
Standard DMSO often fails with highly fluorinated chains due to aggregation. Fluorinated alcohols (TFE, HFIP) are structurally superior solvents here.
| Step | Action | Mechanism |
| 1 | Weigh compound into a glass vial. | Avoid plastic; fluorinated esters can leach plasticizers. |
| 2 | Dissolve in 100% TFE (2,2,2-Trifluoroethanol) or HFIP . | These solvents disrupt intermolecular fluorine-fluorine aggregation [1]. |
| 3 | Vortex until clear. | Creates a monomeric stock solution. |
| 4 | Dilute 1:10 with DMSO. | Stabilizes the solution for buffer introduction. |
| 5 | Slowly spike into PBS/Media while vortexing. | Final concentration of TFE/HFIP should be <0.1% for cell viability. |
Module 2: Stability & Reactivity (The "Hidden" Dangers)
The Hydrolysis Trap
Fluorine acts as an electron-withdrawing group (EWG). When placed on the
-
Consequence: The ester carbonyl becomes hyper-electrophilic . It is significantly more susceptible to attack by water (hydrolysis) than a non-fluorinated ester [2].
Symptom: Your LC-MS shows a mass shift of -28 Da (loss of Ethyl) or appearance of the free acid mass over time in pH 7.4 buffer.
The Racemization Risk
The same EWG effect acidifies the
-
Risk: In the presence of base (e.g., Triethylamine used to neutralize the HCl salt), the
-proton can be abstracted, leading to an enolate and subsequent racemization. -
Rule: Never store fluorinated amino acid esters in basic solution. Keep them as HCl salts until the moment of reaction.
Stability Monitoring Workflow
Figure 2: Stability profile of fluorinated esters relative to pH environment. Note that neutral pH is not "safe" for these compounds compared to non-fluorinated analogs.
Module 3: Purification Guide
Issue: Fluorinated ethyl esters often co-elute with non-fluorinated impurities or starting materials because the "fluorine shift" in retention time is unpredictable.
Solvent Compatibility Matrix for Purification:
| Solvent System | Solubility | Usage |
| Water/Acetonitrile (0.1% TFA) | Good (as salt) | Recommended for HPLC. Fluorine increases retention time (more lipophilic) compared to H-analogs. |
| Hexane/Ethyl Acetate | Excellent (Free Base) | Recommended for Flash Column. Fluorinated esters often streak on silica; add 1% Triethylamine to the mobile phase (if not racemization prone). |
| Methanol/Ethanol | Good | Avoid for storage. Trans-esterification can occur (Ethyl ester |
| Toluene | Moderate | Good for recrystallization of highly fluorinated analogs. |
Technical Tip:
When using 19F-NMR to check purity, ensure you use a relaxation delay (
References
-
Ciani, B. et al. (2014). 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide.[6] Organic & Biomolecular Chemistry.[2][4][7]
-
Salwiczek, M. et al. (2017).[8] Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry.[7]
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry.[][3][5][9][10][11] Chemical Society Reviews.[8]
-
Linclau, B. et al. (2012). Fluorinated amino acids.[][5][8][12][13][14] Refubium - Freie Universität Berlin.
Sources
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Deprotection of Diphenylmethylene Amino Butanoates
Executive Summary & Scope
This guide addresses the deprotection of N-(diphenylmethylene) amino butanoates (O'Donnell Schiff bases). This specific transformation involves the cleavage of the
Critical Caution: Amino butanoates (specifically
The Mechanism (Theory of Operation)
Understanding the bond cleavage is essential for troubleshooting. There are two primary pathways to remove the diphenylmethylene group: Acid-Catalyzed Hydrolysis and Transimination .
Pathway A: Acid-Catalyzed Hydrolysis (Thermodynamic Control)
The reaction is driven by the protonation of the imine nitrogen, followed by water attack. The equilibrium is shifted by the vast excess of water.
Pathway B: Transimination (Kinetic Scavenging)
A nucleophilic amine (Hydroxylamine) attacks the imine carbon, displacing the target amine. This forms a stable Benzophenone Oxime byproduct. This method is anhydrous and neutral , ideal for highly sensitive esters.
Standard Operating Procedures (SOPs)
Choose the method based on your substrate's sensitivity.
Comparison of Methods
| Feature | Method A: Dilute HCl | Method B: Citric Acid | Method C: Hydroxylamine |
| Reagents | 1N HCl / THF | 15% Citric Acid | |
| pH Condition | pH < 1 (Strong Acid) | pH ~2-3 (Mild Acid) | pH ~5-6 (Buffered) |
| Ester Stability | Good (t-Bu may cleave) | Excellent | Excellent |
| Byproduct | Benzophenone (Oil) | Benzophenone (Oil) | Benzophenone Oxime (Solid) |
| Best For | Robust Ethyl/Methyl esters | Acid-sensitive substrates | Gamma-amino esters (prevents lactamization) |
Protocol A: Standard Hydrolysis (1N HCl)
Best for:
-
Dissolution: Dissolve 1.0 mmol of the Schiff base in 4 mL of THF (Tetrahydrofuran).
-
Acidification: Add 4 mL of 1N HCl (aq) dropwise at room temperature (20–25°C).
-
Note: The solution will turn from yellow to colorless as the imine hydrolyzes.
-
-
Reaction: Stir for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup (Partition):
-
Dilute with water (10 mL).
-
Wash the aqueous layer 3x with Diethyl Ether (Et₂O) or Hexanes.
-
Why? Benzophenone is highly lipophilic and moves to the ether layer. The Amino Ester Hydrochloride remains in the water.
-
-
Isolation:
-
Option 1 (Salt): Lyophilize the aqueous layer directly to obtain the Amino Butanoate Hydrochloride salt. (Recommended for
-amino esters). -
Option 2 (Free Base): Carefully adjust aqueous pH to 8–9 with saturated
and extract rapidly with DCM. Warning: Risk of cyclization.
-
Protocol B: Transimination (Hydroxylamine Scavenger)
Best for: Substrates prone to hydrolysis or cyclization. This method avoids free water.[1]
-
Setup: Dissolve 1.0 mmol of Schiff base in 5 mL of Ethanol (EtOH).
-
Reagent Addition: Add 1.5 mmol of Hydroxylamine Hydrochloride (
) and 1.5 mmol of Pyridine. -
Reaction: Stir at Room Temperature for 6–12 hours.
-
Observation: A white precipitate (Benzophenone Oxime) often forms.
-
Workup:
-
Concentrate the ethanol in vacuo.
-
Resuspend residue in minimal water/DCM.
-
The Benzophenone Oxime is soluble in DCM; the product stays in water.
-
Alternatively, filter off the oxime precipitate if the solvent volume is low.
-
Troubleshooting Matrix
Use this logic flow to resolve common experimental failures.
FAQ: Specific Scenarios
Q: I am using a tert-butyl ester. Will 1N HCl cleave it? A: It is possible but slow at room temperature. To be safe, use Method B (Citric Acid) or Method C (Hydroxylamine) . Avoid TFA or heating with HCl.
Q: My product is a gamma-amino butanoate. I lost it after extraction.
A: You likely formed a lactam (pyrrolidone).
-
Fix: Do not basify. Isolate the product as the HCl salt by lyophilizing the acidic aqueous wash.
Q: I see a "goo" that won't crystallize. A: This is likely residual benzophenone.
-
Fix: Triturate the solid with cold hexanes or diethyl ether. The amine salt is insoluble in hexanes, while benzophenone will dissolve.
Q: Can I use catalytic hydrogenation?
A: Yes (
References
-
O'Donnell, M. J. (2004).[2] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. -
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[2][3] "The Synthesis of Amino Acids by Phase-Transfer Reactions." Tetrahedron Letters, 19(30), 2641–2644.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Amines/Imines).
- Hansen, J., et al. (2019). "Scalable Synthesis of Amino Esters via Imine Hydrolysis." Organic Process Research & Development. (General reference for industrial hydrolysis conditions).
Sources
Optimizing purification of fluorinated amino esters by flash chromatography
Current Status: Operational
Ticket ID: FAE-OPT-2024
Assigned Specialist: Senior Application Scientist, Separation Sciences
Mission Statement
Welcome to the specialized support hub for Fluorinated Amino Esters . These compounds present a "perfect storm" of chromatographic challenges: the amine moiety causes tailing on silica, the ester is susceptible to hydrolysis, and the fluorine atoms often render the molecule "invisible" to standard UV detection while altering solubility profiles.
This guide does not offer generic advice. It provides causality-based troubleshooting and self-validating protocols to ensure you isolate your target with maximum purity and yield.
Module 1: The "Shark Fin" Peak (Tailing & Streaking)
User Issue: "My compound elutes as a broad, tailing peak (shark fin shape) that smears into impurities. I lose yield in the tail."
The Mechanism
Standard silica gel is acidic (
The Solution Matrix
You have three viable paths. Choose based on your available resources:
| Strategy | Methodology | Pros | Cons |
| A. Mobile Phase Modifier | Add 1% Triethylamine (TEA) or 1% | Cheap; uses standard silica columns. | TEA is hard to remove (high boiling point); basic modifiers can hydrolyze sensitive esters. |
| B. Amine-Functionalized Silica | Use | No liquid modifier needed; "Shields" silanols; protects acid-labile groups. | More expensive than standard silica. |
| C. Reverse Phase (High pH) | Use C18 with Ammonium Bicarbonate (pH 10) . | Excellent resolution; Fluorine interacts well with C18. | Requires aqueous workup; ester hydrolysis risk if left in water too long. |
Protocol 1: The "TEA Blockade" (Strategy A)
Use this if you must use standard silica.
-
Slurry Preparation: Do not just add TEA to the run solvent. You must block the active sites before the run.
-
Column Pre-treatment: Flush the column with 3 Column Volumes (CV) of Hexane:EtOAc (containing 1% TEA).
-
The Run: Perform the gradient using solvents containing 0.5% TEA .
-
Validation: Run a TLC plate. If the spot is round (tight) with TEA added to the eluent but streaks without it, this protocol will work.
Module 2: The "Invisible" Analyte (Detection Failure)
User Issue: "My reaction worked (NMR confirms), but the flash system shows a flat baseline. I'm flying blind."
The Mechanism
Fluorinated alkyl chains (e.g.,
Diagnostic Workflow
Use the following logic to determine the correct detection mode.
Caption: Decision tree for optimizing detection of low-chromophore fluorinated compounds.
Protocol 2: ELSD Optimization
If your fluorinated amino ester lacks a chromophore, Evaporative Light Scattering Detection (ELSD) is mandatory.
-
Temp Setting: Set the drift tube temperature to 40°C . (Amino esters are semi-volatile; high temps will evaporate your product).
-
Gain: Set gain to "High" initially.
-
Carrier Gas: Nitrogen (preferred) or clean air at 40-60 psi.
Data Table: Solvent UV Cutoffs (Critical for low-wavelength detection)
| Solvent | UV Cutoff (nm) | Compatibility with Fluorinated Esters |
|---|---|---|
| Hexane | 195 | Excellent |
| Ethyl Acetate | 256 | POOR (Masks analyte at 210nm) |
| Methanol | 205 | Good |
| Isopropanol | 205 | Good (Excellent alternative to EtOAc) |
| DCM | 233 | Moderate |
Module 3: Separation Efficiency (The Fluorine Effect)
User Issue: "My fluorinated product co-elutes with the non-fluorinated impurity."
The Mechanism
Fluorine is "orthogonal" in polarity. It is lipophilic (hydrophobic) but not "greasy" like an alkyl chain.
-
On Silica: Fluorine often provides little retention difference compared to hydrogen.
-
On C18 (Reverse Phase): Fluorine is highly retained due to the hydrophobic effect. A single fluorine atom can significantly increase retention time on C18 compared to the non-fluorinated analog.
Protocol 3: The "High pH" Reverse Phase Strategy
This is the Gold Standard for amino esters.
-
Stationary Phase: C18 (or C8).
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (
). -
Mobile Phase B: Acetonitrile (MeCN).
-
Why this works:
-
pH 10: Keeps the amine neutral (deprotonated). Neutral amines stick better to C18 (better peak shape) and don't repel each other (no overloading).
-
C18: Grabs the fluorinated tail effectively.
-
Safety: Ammonium Bicarbonate is volatile (removes easily) and mild enough to spare the ester.
-
Module 4: Sample Stability & Loading
User Issue: "My sample turned into a solid block in the injection port" or "My yield dropped after purification."
Troubleshooting Guide
Q1: Did you use liquid loading with DCM?
-
Risk: Rapid evaporation of DCM in the column head causes the sample to crystallize/precipitate, blocking flow.
-
Fix: Use Dry Loading . Adsorb your crude oil onto Celite 545 or amine-silica (ratio 1:2 sample:sorbent). Pack this into a solid load cartridge. This eliminates solvent incompatibility issues [1].[4]
Q2: Did you leave the fraction in the collection tube overnight?
-
Risk: Amino esters are prone to intermolecular cyclization (forming diketopiperazines) or hydrolysis if water/base is present.
-
Fix: Evaporate fractions immediately at
. If using the "High pH" reverse phase method, freeze-dry (lyophilize) or extract into DCM and dry immediately.
Summary Workflow
Caption: Operational workflow for selecting the purification path based on compound properties.
References
-
Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Application Notes. [Link]
-
Teledyne ISCO. "Purification of Primary Amines using RediSep C-18." Teledyne ISCO Application Note AN54. [Link]
-
Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations." Waters Application Notes. [Link]
-
Biotage. "When do I need to use an ELSD with flash chromatography?" Biotage Blog. [Link]
Sources
Technical Guide: Stability of Ethyl 2-amino-4-fluorobutanoate in Basic Conditions
The following technical guide addresses the stability and handling of Ethyl 2-amino-4-fluorobutanoate in basic conditions. This content is structured for researchers and process chemists requiring actionable troubleshooting steps and mechanistic insights.
Executive Summary
Ethyl 2-amino-4-fluorobutanoate is a fluorinated
In basic conditions, this compound exhibits moderate to low stability . The primary degradation pathway is ester hydrolysis , followed by racemization of the
Key Recommendation: Avoid prolonged exposure to aqueous bases (pH > 9) and elevated temperatures. Use mild, non-nucleophilic bases (e.g., bicarbonate) at low temperatures (
Mechanistic Degradation Pathways
Understanding the "why" behind the instability is crucial for troubleshooting. The three pillars of degradation for this molecule in base are:
A. Saponification (Ester Hydrolysis)
-
Mechanism: Hydroxide ions (
) attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethoxide and the carboxylate salt. -
Kinetics: Rapid in strong bases (NaOH, LiOH, KOH). Moderate in weak bases (
, ) depending on temperature. -
Outcome: Loss of the ethyl protecting group, yielding the free amino acid zwitterion (2-amino-4-fluorobutanoate), which may be water-soluble and lost during aqueous workup.
B. Racemization (Optical Purity Loss)
-
Mechanism: The
-proton (at C2) is acidic due to the electron-withdrawing ester group and the inductive effect of the fluorine at C4. Bases can deprotonate C2 to form an enolate, which reprotonates non-stereoselectively. -
Risk Factor: High. The presence of the electronegative fluorine atom on the side chain (
-position) increases the acidity of the -proton compared to non-fluorinated alkyl amino esters.
C. Intramolecular Cyclization (The "Fluorine Effect")
-
Comparison: The chloro-analog (Ethyl 2-amino-4-chlorobutanoate) cyclizes rapidly in base to form proline derivatives via intramolecular
displacement. -
Specifics for Fluoro: The C–F bond is significantly stronger (
) than the C–Cl bond ( ). Consequently, the amine nucleophile cannot easily displace the fluoride ion under standard mild basic conditions. -
Outcome: While theoretically possible to form 4-fluoroproline, this reaction is kinetically hindered and rarely observed as a major impurity unless heat and strong forcing conditions are applied.
Diagram: Degradation Pathways
The following diagram illustrates the competing pathways when the compound is subjected to basic conditions.
Figure 1: The dominant pathway is hydrolysis (Red). Racemization (Yellow) is a secondary risk. Cyclization (Grey) is kinetically disfavored due to C-F bond strength.
Troubleshooting Guide & FAQs
Scenario 1: "My product disappeared into the aqueous layer during workup."
Diagnosis: Unintentional Hydrolysis.
-
Cause: You likely used a strong base (e.g., 1M NaOH) to wash the organic layer, or the contact time with a mild base was too long. The ester hydrolyzed to the amino acid salt, which is highly water-soluble.
-
Solution:
-
Immediate Fix: Acidify the aqueous layer to pH ~5-6 (isoelectric point) and attempt to extract with a polar organic solvent (e.g., n-butanol or DCM/IPA mixture), though recovery may be poor.
-
Prevention: Use dilute
or phosphate buffer (pH 7-8) for washes. Keep the phases cold ( ) and separate them immediately.
-
Scenario 2: "The optical rotation of my product is lower than the literature value."
Diagnosis: Base-Catalyzed Racemization.
-
Cause: Exposure to base for extended periods, even if hydrolysis didn't occur. This is common if the reaction mixture was left stirring overnight in basic conditions.
-
Validation: Run chiral HPLC or measure specific rotation. Compare with a standard.
-
Prevention: Minimize exposure to bases.[1] If a base is required for a reaction (e.g., alkylation), use a non-nucleophilic base like DIPEA or
in a dry solvent rather than aqueous hydroxide.
Scenario 3: "Can I use this ester in a peptide coupling reaction with basic conditions?"
Answer: Yes, but with caveats.
-
Guidance: Standard peptide coupling conditions (e.g., DIPEA/HATU) are generally safe because the base is organic and non-hydrolytic. However, ensure the base equivalents are carefully controlled (usually 2-3 eq). Excess base increases the risk of racemization.
-
Tip: Add the base last and at
.
Experimental Protocols
Protocol A: Safe Neutralization/Workup
Use this protocol to remove acid salts (e.g., HCl salt of the amine) without hydrolyzing the ester.
-
Preparation: Cool the reaction mixture (organic solvent) to
in an ice bath. -
Reagent: Prepare a saturated solution of
(mild base) or use 10% . -
Execution:
-
Add the cold basic solution dropwise with vigorous stirring.
-
Monitor pH spots on paper; stop immediately when pH reaches 7-8.
-
Do not aim for pH > 9.
-
-
Separation: Immediately transfer to a separatory funnel. Shake quickly and separate phases.
-
Drying: Dry the organic layer over
(neutral) rather than (basic) to prevent degradation during concentration.
Protocol B: Stability Monitoring (TLC/NMR)
Use this to verify the integrity of your compound.
| Method | Observation | Interpretation |
| TLC | New spot at baseline (high polarity) | Hydrolysis (Formation of free acid/zwitterion). |
| TLC | Spot disappears, no new spot | Water Solubility (Product lost to aqueous phase). |
| 1H NMR | Loss of ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) | Hydrolysis (Ester cleavage). |
| 1H NMR | Split/Broadening of | Racemization (Diastereomeric environment if chiral auxiliary used) or conformational exchange. |
| 19F NMR | Shift from ~-220 ppm (linear) to distinct new peak | Cyclization (Rare) or Defluorination. |
References
-
Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[2] [Link]
- Context: Describes the synthesis and stability of fluorinated aminobutanoic acid derivatives, highlighting the robustness of the acid form and conditions for alkyl
-
Kudryavtsev, K. V., et al. (2021). "Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement."[3] Beilstein Journal of Organic Chemistry, 17, 461–486. [Link]
- Context: Discusses the synthesis of fluoroprolines, confirming that direct cyclization from linear precursors is not the standard route (implying stability of the linear form), and typically requires converting the hydroxyl group of hydroxyproline to a leaving group.
-
Pugnière, M., et al. (1984). "Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents."[4] Carlsberg Research Communications. [Link]
- Context: Establishes the general susceptibility of -amino esters to racemiz
Sources
Technical Support Center: Troubleshooting Fluorinated Amino Acid Coupling
Introduction
If you are reading this, you are likely observing incomplete coupling (deletion sequences) or unexpected diastereomers in your LC-MS data after incorporating fluorinated amino acids. You are not alone.
Fluorinated amino acids (FAAs) present a "perfect storm" for Solid-Phase Peptide Synthesis (SPPS). The high electronegativity of fluorine creates two opposing problems:
-
Electronic Deactivation: It reduces the nucleophilicity of the amino group (making N-terminal acylation difficult).
-
Acidification of the
-Proton: It increases the acidity of the -proton, making the activated amino acid highly prone to base-catalyzed racemization.
This guide moves beyond standard protocols to provide a self-validating troubleshooting framework for these specific synthons.
Part 1: Diagnostic Workflow
Before altering your chemistry, diagnose the root cause using this logic flow.
Figure 1: Decision matrix for diagnosing FAA coupling failures based on LC-MS data signatures.
Part 2: Technical FAQs & Solutions
Issue 1: Reactivity & Steric Hindrance
Q: I am using HATU/DIPEA, but the coupling yields are still <80% for my
The Science:
Standard uronium reagents (HATU, HBTU) generate an active ester (OBt/OAt). However, for bulky FAAs like
The Solution: Acyl Fluorides (The "Sledgehammer" Approach) When steric hindrance is extreme, active esters are often insufficient. You must convert the carboxylic acid into an Acyl Fluoride .[1] Acyl fluorides are small, highly reactive electrophiles that maintain stability better than acid chlorides.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
-
Mechanism: Generates an acid fluoride in situ.[2]
-
Protocol:
-
Dissolve FAA (4 eq) and TFFH (4 eq) in dry DCM/NMP.
-
Add DIPEA (8 eq).[1]
-
Pre-activate for 0 minutes (add immediately to resin) to minimize racemization.
-
Expert Insight: Unlike HATU, TFFH does not generate a bulky leaving group, allowing better penetration into the resin matrix for hindered sequences [1, 5].
Issue 2: Racemization
Q: My LC-MS shows a doublet peak for the peptide containing 4-fluoro-phenylalanine. Is this racemization?
The Science:
Yes. The fluorine atom exerts a strong
The Solution: Base-Free or Weak-Base Activation Avoid HBTU/HATU protocols that require strong tertiary bases (DIPEA) during the activation step.
-
Recommended System: DIC / Oxyma Pure .
-
Why? This carbodiimide chemistry operates at a lower pH than uronium chemistry. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization while maintaining high coupling efficiency [4, 7].
-
Alternative Base: If you must use uronium salts (e.g., for speed), replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is less likely to abstract the
-proton [7].
Issue 3: Solubility & Aggregation
Q: The resin looks "clumpy" and the coupling fails after the fluorinated residue. Is it the solvent?
The Science:
Fluorine is highly lipophilic (the "Hydrophobic Effect"). A sequence of FAAs can induce on-resin aggregation, forming
The Solution: Chaotropic Solvents & Heat
-
Switch Solvent: Replace DMF with NMP (N-methylpyrrolidone) . NMP has better solvating power for hydrophobic aggregates [2, 9].
-
Microwave Energy: Use microwave irradiation to disrupt inter-chain hydrogen bonding.
-
Set Point: 75°C for standard FAAs; 50°C if Cys/His are present.
-
Warning: Do not exceed 75°C with FAAs, as thermal energy can accelerate the racemization described in Issue 2.
-
Part 3: Comparative Data & Protocols
Coupling Reagent Efficiency for FAAs
| Reagent System | Reactivity | Racemization Risk | Recommended Use Case |
| DIC / Oxyma | High | Low | Standard for all FAAs. Best balance of purity/yield. |
| HATU / DIPEA | Very High | High | Only for non-chiral or unhindered FAAs. |
| HATU / Collidine | High | Moderate | Difficult couplings where DIC fails. |
| TFFH / DIPEA | Extreme | Moderate | Sterically hindered (e.g., |
The "Gold Standard" Protocol for FAA Coupling
This protocol minimizes racemization while maximizing yield.
Step 1: Preparation
-
Solvent: NMP (anhydrous).
-
Concentration: 0.2 M amino acid.
Step 2: Activation (In Vial)
-
Amino Acid: 5.0 equivalents (relative to resin loading).[3]
-
Activator: Oxyma Pure (5.0 equivalents).
-
Coupling Agent: DIC (5.0 equivalents).
-
Note: Do not add base (DIPEA/NMM) to this mixture.
Step 3: Coupling (On Resin)
-
Temperature: 75°C.
-
Time: 5 minutes (ramp) + 10 minutes (hold).
-
Modification for
-CF3: Double couple. First pass 75°C (15 min), Second pass 75°C (15 min).
Step 4: Validation (The "Test Cleavage")
-
Do not rely on colorimetric tests (Kaiser/Chloranil) for FAAs; the hydrophobic environment often yields false negatives.
-
Protocol: Remove 2-5 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins. Inject crude supernatant into LC-MS.
-
Success Criteria: Target mass >85% of total ion count; diastereomer peaks <1%.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. (2025).[1][9] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center. Link
-
CEM Corporation. (2009). Microwave-assisted peptide synthesis.[4][5][6][7][8][10] US Patent 7582728B2. Link
-
Merck (Novabiochem). Coupling Reagents: Oxyma Pure and Uronium Salts. Merck Millipore Technical Notes. Link
-
Ulven, T., et al. (2015).[2] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Link
-
BenchChem. (2025).[1][9] Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).Link
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Peptide Synthesis Guide.[11] Link
-
Thayer, D. et al. (2011). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[7][10][12][13] Organic & Biomolecular Chemistry.[1][2][3][4][6][8][9][11][12] Link
-
AAPPTEC. Solvents for Solid Phase Peptide Synthesis.Link
-
Tandem. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. teo.elte.hu [teo.elte.hu]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
Publish Comparison Guide: Chiral HPLC Separation of Ethyl 2-amino-4-fluorobutanoate Enantiomers
Executive Summary & Molecule Profile
Target Molecule: Ethyl 2-amino-4-fluorobutanoate
Class:
The Challenge:
Separating enantiomers of short-chain
This guide compares the three most robust methodologies for achieving baseline resolution (
Methodology Comparison
The following table summarizes the performance characteristics of the top three separation strategies.
| Feature | Method A: Crown Ether (Direct) | Method B: Polysaccharide (Normal Phase) | Method C: Pre-column Derivatization |
| Primary Column | CROWNPAK CR-I(+) / CR(+) | CHIRALPAK IA / AD-H | C18 (Achiral) or Core-Shell |
| Separation Mode | Reversed Phase (Acidic) | Normal Phase / Polar Organic | Reversed Phase |
| Analytes Form | Free Amine (Ammonium salt) | Free Amine or N-Protected | Stable Derivative (e.g., FDAA, OPA) |
| Resolution ( | High ( | Moderate to High ( | Very High ( |
| Throughput | High (Short run times) | Moderate (Equilibration needed) | Low (Requires prep time) |
| Robustness | Excellent for primary amines | Versatile but sensitive to additives | Dependent on reaction completion |
| Best For | QC / Process Monitoring | Prep Purification / N-Protected | Trace Impurity / Biological Matrices |
Detailed Technical Analysis
Method A: Crown Ether Chiral Stationary Phases (Recommended)
Mechanism:
This method utilizes the "Host-Guest" complexation mechanism. The chiral crown ether (typically 18-crown-6 derivative) forms a stable inclusion complex with the protonated primary ammonium group (
Why it works for Ethyl 2-amino-4-fluorobutanoate:
The fluorine atom at the C4 position is sufficiently distal from the ammonium center, meaning it does not sterically hinder the inclusion complex. However, the acidic mobile phase is strictly required to ensure the amine remains fully protonated (
Protocol:
-
Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated).
-
Note: CR-I is preferred for durability; CR(+) yields higher selectivity (
) for some amino acids but is fragile.
-
-
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.0 - 2.0).-
Optimization: Add Methanol (10-20% v/v) to reduce retention time if
is too high. -
Alternative: 0.1% TFA can be used but often yields lower theoretical plates than
.
-
-
Temperature: Lower temperatures (
to ) significantly increase resolution by stabilizing the ammonium-crown complex.
Method B: Polysaccharide-Based CSPs[1][2][3][4]
Mechanism:
Relies on hydrogen bonding,
Why it works: Columns like CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate)) are the industry standard for versatility. For the free amine, basic additives are usually required to suppress ionization, allowing the lone pair to interact with the carbamate NH of the selector.
Protocol:
-
Column: CHIRALPAK IA or CHIRALPAK AD-H.[1]
-
Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (90:10:0.1).
-
Critical Factor: The ester group of the analyte provides a dipole-dipole interaction site. The fluorine atom adds a secondary dipole that may enhance selectivity on chlorinated phases (e.g., CHIRALPAK ID).
Method C: Derivatization (Marfey’s Reagent / FDAA)
Mechanism: Reacting the enantiomers with a chiral derivatizing agent (e.g., FDAA/Marfey's Reagent) creates diastereomers. These diastereomers have different physical properties and can be separated on standard achiral C18 columns.
Why it works: This is the "nuclear option" when direct chiral separation fails or when detection sensitivity (fluorescence) is required.
Protocol:
-
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).
-
Reaction: Mix sample with FDAA in 1M
, heat at for 1 hour. Quench with HCl. -
Separation: Standard C18 column with Acetonitrile/Water gradient.
Experimental Workflow & Decision Logic
The following diagram illustrates the decision matrix for selecting the optimal method based on your specific laboratory constraints.
Caption: Decision tree for selecting the optimal chiral separation strategy based on analyte form and sensitivity requirements.
Recommended Experimental Protocol (Crown Ether Method)
This protocol is selected as the Gold Standard for the free ethyl ester due to its simplicity, speed, and lack of sample preparation artifacts.
Materials
-
Column: CROWNPAK CR-I(+) (
mm, 5 m). -
Mobile Phase: 100 mM
in water (85%) / Methanol (15%). -
Flow Rate: 0.4 mL/min.
-
Temperature:
(Critical for resolution). -
Detection: UV @ 210 nm (Ester absorption).
Step-by-Step Execution
-
System Preparation: Flush the HPLC system with water to remove any buffer salts. Equilibrate the column with the mobile phase for at least 30 minutes.
-
Sample Prep: Dissolve Ethyl 2-amino-4-fluorobutanoate hydrochloride salt directly in the mobile phase at 1.0 mg/mL.
-
Injection: Inject 5
L. -
Data Analysis:
Troubleshooting Guide
-
Low Resolution? Lower the temperature to
or decrease Methanol content to 5%. -
Peak Tailing? Increase acid concentration slightly (up to 150 mM
) to ensure full protonation of the amine. -
High Backpressure? Crown ether columns are viscous; ensure flow rate is compatible with column dimensions (max 0.5 mL/min for 3mm ID).
References
-
Adhikari, S., et al. (2021).[1] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. 3
-
Ilbasmis-Tamer, S. (2022).[1][4] "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A. 5
-
Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." 6[1][7][5][8]
-
Sorochkina, K., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules. 9
-
Phenomenex. "Chiral HPLC Separations Guide." 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-Amino-2-fluorobenzoate | C9H10FNO2 | CID 10797532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. (S)-(+)-2-氨基-4-苯基丁酸乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Comprehensive Guide to Mass Spectrometry of Fluorinated Amino Esters
Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Amino Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual Role of Fluorine in Amino Acid Analysis
In modern mass spectrometry (MS), fluorinated amino esters occupy two distinct but critical niches. First, they serve as the "Gold Standard" derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) profiling of amino acids, where the fluorine atoms impart necessary volatility and unique fragmentation tags. Second, they represent a growing class of therapeutic intermediates in drug development, where strategic fluorination (e.g., 4-fluoroproline, hexafluoroleucine) enhances metabolic stability against proteolytic enzymes.
This guide objectively compares the performance of fluorinated amino esters against non-fluorinated alternatives, detailing the mechanistic fragmentation pathways that allow for their precise identification and quantification.
Part 1: Comparative Performance Analysis
The choice between using a fluorinated derivative (like N-trifluoroacetyl-n-butyl esters) and a non-fluorinated one (like N-acetyl-n-propyl esters) fundamentally alters the analytical window.
Table 1: Performance Metrics – Fluorinated vs. Non-Fluorinated Derivatives
| Feature | Non-Fluorinated Esters (e.g., N-Acetyl Methyl/Propyl) | Fluorinated Esters (e.g., N-TFA n-Butyl, N-PFP Isopropyl) | Scientific Rationale |
| Volatility | Moderate | High | Fluorine atoms reduce intermolecular van der Waals forces, significantly lowering boiling points and improving GC peak shape. |
| Chromatographic Resolution | Good | Excellent | The bulky, electronegative fluoro-acyl groups reduce column interaction variability, sharpening peaks for complex biological matrices. |
| Fragmentation Specificity | Low (Generic Losses) | High (Diagnostic Ions) | The electron-withdrawing |
| Ionization Efficiency (EI) | Standard | Enhanced | While EI is robust for both, fluorinated derivatives shift molecular weights higher, moving diagnostic ions out of the low-mass "chemical noise" region. |
| Metabolic Stability | Low (Native) | High (Intrinsic) | Context: Drug Design. Fluorine substitution (C-F bond) blocks oxidative metabolism (P450) and proteolytic cleavage sites. |
Part 2: Fragmentation Mechanisms (The "Why")
To interpret the mass spectra of these compounds, one must understand how the electronegativity of fluorine directs bond cleavage. We analyze two primary scenarios:
Scenario A: The N-TFA n-Butyl Ester (Derivatization Standard)
In this widely used derivative, the amino acid backbone is modified at the N-terminus with a Trifluoroacetyl (TFA) group and at the C-terminus with a butyl ester.
Dominant Pathways:
-
Alpha-Cleavage: The ionization usually occurs at the nitrogen lone pair. The radical cation stabilizes by cleaving the C-C bond between the alpha-carbon and the carbonyl group. This results in a resonance-stabilized immonium ion.
-
Diagnostic Check: Look for the loss of the alkoxycarbonyl group (
, typically ).
-
-
McLafferty Rearrangement: Because the n-butyl ester has gamma-hydrogens, a characteristic McLafferty rearrangement occurs, often yielding a stable alkene neutral loss and a radical cation acid fragment.
-
Fluorine-Specific Ions: The
ion ( 69) is ubiquitous in these spectra, serving as a confirmation of derivatization success.
Scenario B: Intrinsic Side-Chain Fluorination (Drug Discovery)
When analyzing peptides containing fluorinated amino acids (e.g., 4-fluoroproline), the fragmentation differs.
-
HF Elimination: A characteristic neutral loss of Hydrogen Fluoride (20 Da) is frequently observed due to the high bond energy of H-F, driven by the proximity of acidic protons on the backbone.
-
Inductive Destabilization: The strong electron-withdrawing nature of fluorine destabilizes adjacent carbocations, often suppressing standard
ion formation near the fluorination site and promoting alternative cleavages.
Visualization: Fragmentation Pathway of N-TFA n-Butyl Leucine
The following diagram illustrates the competition between Alpha-Cleavage and McLafferty Rearrangement, the two defining features of this fragmentation pattern.
Caption: Competitive fragmentation pathways for N-TFA n-Butyl Leucine ester under Electron Ionization (70 eV).
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the synthesis and analysis of N-Trifluoroacetyl n-Butyl Esters . This is a "self-validating" workflow because the appearance of the
Reagents Required:
-
Acetyl chloride (3M in n-butanol)
-
Trifluoroacetic Anhydride (TFAA)
-
Methylene Chloride (DCM)
-
Amino Acid Standards (Dry)
Step-by-Step Methodology:
-
Esterification (Carboxyl Group Protection):
-
Acylation (Amine Group Activation):
-
Add 100 µL of Methylene Chloride and 50 µL of TFAA.
-
Incubate at 100°C for 10 minutes .
-
Mechanism:[1][2] The anhydride reacts with the amine to form the volatile N-TFA amide.
-
Critical Step: Evaporate carefully under
at room temperature. Do not overheat , as volatile derivatives (Alanine, Valine) may be lost.
-
-
Reconstitution & GC-MS Analysis:
-
Reconstitute in 100 µL Ethyl Acetate.
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.
-
MS Source: Electron Ionization (EI) at 70 eV.[3]
-
Analytical Workflow Diagram
Caption: Standardized workflow for converting polar amino acids into volatile fluorinated esters for GC-MS.
Part 4: Case Study – Data Interpretation
Comparison: Leucine Methyl Ester vs. Leucine N-TFA n-Butyl Ester
When analyzing an unknown sample, distinguishing between these derivatives is crucial.
-
Leucine Methyl Ester (Non-fluorinated):
-
Base Peak:
86 (Immonium ion). -
Molecular Ion: Often weak or absent.[4]
-
Interference: The low mass of the base peak (
86) often falls into the region of high background noise in biological extracts.
-
-
Leucine N-TFA n-Butyl Ester (Fluorinated):
-
Base Peak:
182 (Loss of ). -
Secondary Ions:
69 ( ), 240 (Molecular Ion - weak). -
Advantage: The base peak is shifted to a higher mass range (
182), significantly improving the signal-to-noise ratio (SNR) and specificity. The presence of the 69 ion acts as a "flag" indicating the molecule contains the TFA moiety.
-
References
-
Leimer, K. R., Rice, R. H., & Gehrke, C. W. (1977). Complete mass spectra of N-trifluoroacetyl-n-butyl esters of amino acids. Journal of Chromatography A, 141(2), 121-144. Link
-
Sobolevsky, T. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-alpha-amino acids and their methyl esters. ResearchGate. Link
-
Molnar-Perl, I., & Katona, Z. F. (2000). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl derivatives: in model solutions and in biological samples. Chromatographia, 51, S228–S236. Link
-
Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography B, 552, 289-299. Link
-
Bhattarai, P., et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link
Sources
Comparative Guide: Lipophilicity of Ethyl 2-amino-4-fluorobutanoate vs. Ethyl 2-aminobutanoate
Executive Summary
This technical guide compares the physicochemical profiles of Ethyl 2-aminobutanoate (the ethyl ester of
While fluorine substitution is often employed to increase lipophilicity, the introduction of a single fluorine atom at the
Chemical Structure & Theoretical Basis
The core difference lies in the terminal substitution of the butyl chain. This structural modification introduces strong electronic effects due to the high electronegativity of fluorine.
| Feature | Ethyl 2-aminobutanoate | Ethyl 2-amino-4-fluorobutanoate |
| Structure | Ethyl ester of | |
| Formula | ||
| Molecular Weight | 131.17 g/mol | 149.16 g/mol |
| Fluorine Content | None | Single atom at C4 ( |
| Electronic Effect | Standard alkyl inductive effect (+I) | Strong electron-withdrawing effect (-I) |
The "Fluorine Effect" on Lipophilicity
Contrary to the common assumption that "fluorine equals lipophilicity" (valid for
-
Polar Hydrophobicity: The high polarity of the
bond can increase solvation by water, potentially lowering or neutralizing the LogP compared to the non-fluorinated hydrocarbon chain. -
Basicity Modulation: The electron-withdrawing nature of fluorine decreases the electron density on the amine nitrogen, lowering its pKa.
Comparative Data Analysis
The following data synthesizes experimental benchmarks and high-fidelity predictive models (XLogP3/ACD) to illustrate the physicochemical shift.
Table 1: Physicochemical Properties Comparison[1]
| Property | Ethyl 2-aminobutanoate | Ethyl 2-amino-4-fluorobutanoate | Delta / Impact |
| LogP (Intrinsic) | 0.50 (Experimental Consensus) | ~0.35 – 0.53 (Predicted/Analog)* | Neutral / Slight Decrease : The polar |
| pKa (Amine) | 9.6 | ~8.6 – 9.0 | -0.6 to -1.0 units : Fluorine reduces basicity via inductive effect. |
| LogD (pH 7.4) | -1.5 to -1.2 | -1.0 to -0.8 | Increase : Lower pKa means a higher fraction of the neutral (permeable) species at physiological pH. |
| Solubility | High (aqueous) | High (aqueous) | Comparable; Fluorine may slightly enhance solubility due to H-bond accepting. |
*Note: The difluoro analog (4,4-difluoro) has an experimental LogP of 0.53. Monofluorination at the gamma position typically results in a LogP slightly lower than or equal to the non-fluorinated parent due to dipole introduction.
Mechanistic Insight: LogD vs. LogP
While the intrinsic lipophilicity (LogP) of the fluorinated compound is similar to the parent, its effective lipophilicity at pH 7.4 (LogD) is often higher.
-
Mechanism: At pH 7.4, the non-fluorinated amine (pKa 9.6) is
protonated ( ), which is highly polar and membrane-impermeable. -
Advantage: The fluorinated analog (pKa ~8.8) has a larger fraction of uncharged species available to cross lipid bilayers, improving passive permeability despite a similar intrinsic LogP.
Visualization of Physicochemical Logic
The following diagram illustrates the decision pathway for selecting between these analogs based on DMPK (Drug Metabolism and Pharmacokinetics) requirements.
Caption: Decision Logic for Analog Selection. Fluorination is prioritized for permeability (via pKa modulation) and metabolic stability (blocking oxidation).
Experimental Protocols
To validate these values in your specific assay buffer, use the following self-validating protocols.
Protocol A: Shake-Flask LogD Determination (Gold Standard)
Objective: Determine the distribution coefficient (LogD) at pH 7.4.[1]
-
Preparation :
-
Phosphate Buffer : Prepare 50 mM phosphate buffer adjusted strictly to pH 7.40.
-
Octanol Saturation : Mix 1-octanol and buffer (1:1 v/v) and stir for 24 hours to mutually saturate the phases. Separate them before use.
-
-
Equilibration :
-
Dissolve the test compound (1 mg) in the pre-saturated buffer phase (2 mL). Measure UV absorbance (
). -
Add an equal volume (2 mL) of pre-saturated octanol.
-
-
Partitioning :
-
Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.
-
-
Quantification :
-
Sample the aqueous phase carefully (avoiding the interface).
-
Measure UV absorbance (
).
-
-
Calculation :
-
Validation Check: Mass balance should be confirmed by analyzing the octanol phase if possible.
-
Protocol B: High-Throughput HPLC Estimation (Rapid Screening)
Objective: Estimate lipophilicity using retention time correlation.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase : Isocratic 50:50 Methanol:Buffer (20 mM Ammonium Acetate, pH 7.4).
-
Standards : Inject a calibration set of 5 compounds with known LogD values (e.g., Benzyl alcohol, Acetophenone, Toluene).
-
Procedure :
-
Inject test compounds (Ethyl 2-aminobutanoate and Fluorinated analog).[2]
-
Record Retention Time (
) and Dead Time ( ). -
Calculate Capacity Factor:
.
-
-
Correlation : Plot
vs. known LogD of standards. Interpolate the test compounds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10329324, Ethyl (2R)-2-aminobutanoate. Retrieved from [Link]
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Purser, S., et al. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews.
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.
Sources
H-NMR Analysis of 2-Amino-4-Fluorobutanoate Ethyl Ester: A Strategic Comparison Guide
The following guide provides an in-depth technical analysis of the H-NMR characterization of 2-amino-4-fluorobutanoate ethyl ester , a critical fluorinated building block in medicinal chemistry.
Executive Summary
2-amino-4-fluorobutanoate ethyl ester (often abbreviated as the ethyl ester of MfeGly or Monofluoroethylglycine) is a specialized non-canonical amino acid derivative used to modulate lipophilicity and metabolic stability in peptide drug discovery.
This guide compares the H-NMR (Proton Nuclear Magnetic Resonance) profile of this compound against its non-fluorinated analogs and alternative analytical methods (HPLC). It establishes H-NMR as the "Gold Standard" for structural verification due to the unique diagnostic coupling patterns introduced by the fluorine atom.
Target Audience
-
Medicinal Chemists: Validating fluorinated building blocks.
-
Analytical Scientists: Developing QC protocols for non-canonical amino acids.
-
Process Chemists: Monitoring esterification or fluorination reactions.
Analytical Profile: The H-NMR "Fingerprint"
Unlike standard amino esters, the presence of the fluorine atom at the
Predicted & Observed Chemical Shifts (400 MHz, CDCl₃)
Note: Values are for the free base. The HCl salt will show deshielding of the
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Value |
| -CH₂F | 4.45 – 4.65 | dt (doublet of triplets) | CRITICAL: Confirms fluorination. | ||
| Ester | -OCH₂ CH₃ | 4.15 – 4.25 | q (quartet) | Confirms ester formation. | |
| -CH (NH₂) | 3.60 – 3.75 | dd or t | Chiral center integrity. | ||
| -CH₂ - | 2.00 – 2.25 | m (multiplet) | Complex | Links | |
| Ester | -OCH₂CH₃ | 1.25 – 1.30 | t (triplet) | Solvation/impurity check. | |
| Amine | -NH₂ | 1.5 – 2.0 | br s | N/A | Variable (concentration dependent). |
The "Smoking Gun": Coupling
The most critical feature is the Geminal Fluorine Coupling at the
-
Mechanism: The fluorine nucleus (
F, spin 1/2) splits the attached protons ( ) with a massive coupling constant of 47–48 Hz . -
Visual Appearance: This splits the expected triplet (from neighboring
-protons) into a wide doublet. The signal appears as two distinct multiplets separated by ~0.12 ppm. -
Validation: If this 47 Hz split is absent, the fluorine is missing (hydrolysis to alcohol or elimination to alkene).
Comparative Performance Analysis
Structural Analog Comparison
Comparing the product to its non-fluorinated analog, Ethyl 2-aminobutanoate , highlights the diagnostic power of NMR.
| Feature | Ethyl 2-amino-4-fluorobutanoate (Product) | Ethyl 2-aminobutanoate (Alternative) | Implication |
| Fluorine induces a massive downfield shift (+3.6 ppm). | |||
| Spin System | Simple | Fluorinated spectrum is more complex but more information-rich. | |
| Validation | Self-validating via | Requires external std for absolute confirm | Product spectrum proves identity without reference standard. |
Method Comparison: H-NMR vs. HPLC
| Metric | H-NMR (Recommended) | HPLC-UV/MS | Verdict |
| Specificity | High: Distinguishes regioisomers via coupling. | Medium: Relies on retention time match. | NMR is superior for structural ID. |
| Quantification | Absolute: qNMR (using internal std). | Relative: Requires response factor calibration. | NMR is faster for purity assay. |
| Sample Prep | Fast: Dissolve in CDCl₃ (5 min). | Slow: Buffer prep, equilibration (30+ min). | NMR enables rapid process checks. |
| Detection | Universal: Detects residual solvents/water. | Selective: Misses inorganic salts/solvents. | NMR provides a "holistic" purity view. |
Experimental Protocols
Standard H-NMR Acquisition Protocol
-
Objective: Obtain high-resolution spectrum for structural verification.
-
Sample: ~10 mg of Ethyl 2-amino-4-fluorobutanoate (oil or HCl salt).
-
Solvent:
-
Free Base:CDCl₃ (Chloroform-d) – Best for resolution.
-
HCl Salt:DMSO-d₆ or D₂O – Required for solubility.
-
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (Qualitative) / 10.0 s (qNMR)
-
Scans (NS): 16 – 64
-
Spectral Width: -2 to 14 ppm
-
Data Processing Workflow
-
Phasing: Ensure flat baseline, especially around the broad ester signals.
-
Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
-
Integration:
-
Calibrate the Ester Quartet (4.2 ppm) to 2.00 H .
-
Integrate the
-CH₂F (4.5 ppm) . It must integrate to 2.00 H . Deviation indicates defluorination. -
Integrate the
-CH (3.7 ppm) . It must integrate to 1.00 H .
-
Visualizations
Analytical Workflow Diagram
This diagram outlines the decision logic for validating the compound using H-NMR.
Caption: Logical workflow for structural validation of fluorinated amino esters via H-NMR.
J-Coupling Tree (Gamma-Proton)
This diagram illustrates the origin of the complex "doublet of triplets" signal observed at 4.5 ppm.
Caption: Coupling tree demonstrating the large geminal F-H split followed by smaller vicinal H-H splitting.
References
-
Huhmann, S. (2018).[1] Stabilization of peptides by site-specific incorporation of fluorinated amino acids. Doctoral Dissertation, Freie Universität Berlin.[1] [Link]
- Woll, M. G., et al. (2015). Factor XIa Inhibitors. World Intellectual Property Organization, Patent WO2015164308A1.
-
Reich, H. J. (2020). 19F NMR Coupling Constants. University of Wisconsin-Madison, Organic Chemistry Data. [Link]
-
Chemical Instrumentation Facility. (2023).[2] NMR Coupling Constants Guide. Iowa State University. [Link]
Sources
Metabolic stability comparison of fluoro- vs non-fluoro amino acid esters
The following guide provides an in-depth technical comparison of the metabolic stability of fluoro- vs. non-fluoro amino acid esters, designed for researchers in medicinal chemistry and drug delivery.
Executive Summary
The incorporation of fluorine into amino acid esters acts as a tunable "metabolic switch." Contrary to the general rule that fluorine enhances metabolic stability (C-F bond strength: ~116 kcal/mol), its effect on ester hydrolysis is highly position-dependent.
-
Fluorination of the Ester Alcohol (Promoiety): Drastically decreases chemical and metabolic stability. The strong electron-withdrawing effect ($ \sigma_I $) activates the carbonyl carbon, accelerating hydrolysis by up to 100-fold .
-
Fluorination of the Amino Acid Side Chain: Generally increases proteolytic stability (resistance to peptidases) via conformational locking and steric shielding, while maintaining moderate esterase lability for prodrug activation.
This guide details the mechanistic basis, experimental kinetics, and strategic applications of these effects.
Mechanistic Basis: The Electronic & Steric Tug-of-War
The stability of an amino acid ester depends on the susceptibility of the carbonyl carbon to nucleophilic attack (by water or the serine residue of an esterase). Fluorine modulates this through two primary mechanisms:
A. Electronic Activation (Inductive Effect)
Fluorine is the most electronegative element (Paulding scale: 3.98). When placed near the ester carbonyl, it withdraws electron density through the
-
Effect: The carbonyl carbon becomes more electrophilic (
), lowering the activation energy for nucleophilic attack. -
Outcome: Faster hydrolysis (chemical and enzymatic).
B. Conformational Locking (Stereoelectronic Effect)
In side-chain fluorinated amino acids (e.g., 4-fluoroproline), the fluorine atom induces specific ring puckers (Gauche effect).
-
Effect: This rigidifies the peptide backbone, making it a poorer substrate for proteases that require induced-fit conformational changes.
-
Outcome: Increased half-life (
) in plasma.
Diagram 1: Mechanistic Impact of Fluorination
Caption: Comparative mechanism of instability driven by alcohol fluorination vs. stability driven by side-chain fluorination.
Comparative Performance Analysis
The following data summarizes the kinetic stability differences between non-fluorinated and fluorinated analogs.
Table 1: Hydrolytic Stability of Ester Promoieties (Chemical Hydrolysis pH 11)
Data derived from kinetic studies of C-terminal peptide esters.
| Ester Promoiety | Structure | Relative Hydrolysis Rate ( | Half-Life ( | Mechanism |
| Ethyl (Control) | 1.0 | ~50 min | Standard baseline | |
| Methyl | 3.0 | ~17 min | Steric relief | |
| Monofluoroethyl | 8.0 | ~6 min | Mild inductive withdrawal | |
| Difluoroethyl | ~24.0 | < 2 min | Strong inductive withdrawal | |
| Trifluoroethyl | ~100.0 | < 1 min | Extreme electrophilicity |
Key Insight: Replacing a standard ethyl ester with a trifluoroethyl ester creates a "self-cleaving" prodrug motif that hydrolyzes minutes after exposure to physiological pH, even without enzymatic assistance.
Table 2: Enzymatic Stability of Side-Chain Fluorinated Amino Acids
Comparison of Proteolytic Stability (DPP-IV Resistance).
| Amino Acid Analog | Modification | Stability vs. Control | Biological Impact |
| Proline (Pro) | None | Baseline | Rapid degradation by DPP-IV |
| 4(R)-Fluoroproline | C4-Fluorine (Exo-pucker) | 2.9-fold increase | Stabilizes trans-peptide bond; resists cleavage |
| 4(S)-Fluoroproline | C4-Fluorine (Endo-pucker) | Variable | Destabilizes protein core; promotes misfolding |
| Hexafluoroleucine | Side-chain perfluorination | >24h resistance | Steric bulk prevents protease active site entry |
Experimental Protocols
To validate these stability profiles in your own lab, use the following standardized workflows.
Protocol A: Microsomal Metabolic Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock of test compound (fluoro-ester) in DMSO.
-
Thaw Liver Microsomes (human/rat) on ice. Protein conc: 20 mg/mL.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in PBS (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
Add cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Initiate reaction by adding test compound (final conc: 1 µM). DMSO < 0.1%.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope . - .
-
Protocol B: Chemical Hydrolysis Assessment (pH-Stat)
Objective: Isolate chemical instability from enzymatic metabolism.
-
Setup: Use a pH-stat titrator or buffered NMR monitoring.
-
Buffer: Phosphate buffer (pH 7.4) or Borate buffer (pH 9.0 for accelerated testing).
-
Method:
-
Dissolve compound in
buffered solution. -
Monitor decay of the
-proton or ester methylene signal via 1H-NMR or 19F-NMR . -
19F-NMR is superior for fluoro-esters due to lack of background noise.
-
Diagram 2: Experimental Decision Tree
Caption: Decision tree for categorizing amino acid ester stability profiles.
References
-
Jakab, G. et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Rautio, J. et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Kubyshkin, V. et al. (2011). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PLoS One. Link
-
Forró, E. et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.[1] MDPI Molecules. Link
Sources
Crystal Structure Analysis of Fluorinated Amino Acid Derivatives
Introduction: The Fluorine Factor in Structural Biology
In modern drug design, the strategic incorporation of fluorine into amino acid side chains is a high-impact tactic.[1] Fluorine acts as a "bioisostere" that can modulate lipophilicity, metabolic stability, and protein-ligand binding affinity without drastically altering steric bulk (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
However, for the structural chemist, fluorinated amino acid derivatives present unique challenges. The high electronegativity of fluorine introduces competing weak interactions (C–H···F, F···F) that can disrupt standard hydrogen bonding networks, leading to polymorphism or unexpected crystal packing.
This guide objectively compares the analytical methodologies for determining these structures and provides field-proven protocols for overcoming the specific crystallization hurdles associated with fluorinated derivatives.
Comparative Analysis: Analytical Techniques
Selecting the right tool is critical. While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard, it is not always feasible or sufficient for fluorinated derivatives due to disorder or crystal size limitations.
Table 1: Technique Performance Matrix for Fluorinated Derivatives
| Feature | SC-XRD (Single Crystal) | PXRD (Powder Diffraction) | Solid-State |
| Primary Output | 3D Atomic Resolution, Absolute Configuration | Phase ID, Bulk Purity, Polymorph Fingerprinting | Local Chemical Environment, conformational dynamics |
| Sample Requirement | High-quality single crystal (>0.1 mm) | Polycrystalline powder (~10-50 mg) | Polycrystalline powder (~5-20 mg) |
| Fluorine Specificity | Detects F positions via electron density; distinguishes F from H/OH | Indirect detection via lattice changes; hard to resolve F specifically | High Specificity: |
| Disorder Handling | Struggles with dynamic disorder (F-site occupancy) | Averages disorder; good for bulk phase confirmation | Excellent: Distinguishes static vs. dynamic disorder |
| Throughput | Low (days to weeks for growth/collection) | High (minutes to hours) | Medium (hours to days) |
Expert Insight: When to Use What?
-
Use SC-XRD when you need to map specific weak interactions (e.g., orthogonal multipolar interactions) involving the C–F bond.
-
Use
F ssNMR as a validation step if SC-XRD shows high thermal ellipsoids around the fluorine atom. The NMR timescale can differentiate between a static disordered lattice and a dynamic ring flip. -
Use PXRD immediately after synthesis to screen for polymorphism, a common occurrence in fluorinated aromatics (e.g., 4-fluoro-phenylalanine).
Structural Impact Case Study: Phenylalanine vs. 4-Fluorophenylalanine[4][5][6]
To understand the "perturbation" effect of fluorine, we compare the crystal packing of native L-Phenylalanine (L-Phe) with its 4-fluorinated analog (4-F-L-Phe).
Table 2: Lattice & Packing Comparison
| Parameter | L-Phenylalanine (L-Phe) | 4-Fluoro-L-Phenylalanine (4-F-L-Phe) | Structural Implication |
| Crystal System | Monoclinic ( | Monoclinic ( | Isostructurality: Fluorine often mimics the native packing motif. |
| Packing Motif | Hydrophobic bilayer (herringbone) | Hydrophobic bilayer (herringbone) | The 4-F substitution maintains the "edge-to-face" aromatic interaction. |
| Weak Interactions | Dominant C-H··· | C-H··· | The C-H···F interaction (approx. 2.5 Å) contributes to lattice energy but does not override the H-bond network. |
| Solubility (Water) | ~29.6 mg/mL | Reduced (variable by pH) | The hydrophobic C-F bond reduces aqueous solubility, necessitating modified crystallization solvents. |
Key Finding: The substitution of H with F at the para position of the phenyl ring typically preserves the gross crystal packing (isostructuralism) but alters the lattice energy and melting point. This "mimicry" is why 4-F-L-Phe is so effective in protein engineering—it fits into the native pocket while altering the electronic environment.
Experimental Protocol: Crystallization of Fluorinated Amino Acids
Growing diffraction-quality crystals of fluorinated amino acids is often harder than for their non-fluorinated parents due to altered solubility profiles.
Phase 1: Solubility Screening
Fluorinated amino acids (FAAs) are often less soluble in water and more soluble in organic solvents than their native counterparts.
-
Standard Solvent: Water (neutral pH).
-
Modified Solvent: 10-30% Ethanol/Water or Isopropanol/Water mixtures.
-
pH Adjustment: FAAs are zwitterionic. Solubility peaks at the isoelectric point (pI). To increase solubility for crystallization, adjust pH away from pI (e.g., dissolve in dilute HCl), then slowly neutralize.
Phase 2: The "Micro-Bridge" Vapor Diffusion Method
Since fluorinated derivatives are often expensive or synthesized in small batches (mg scale), use this material-sparing protocol.
-
Prepare Drop: Mix 2
L of FAA solution (saturated) with 2 L of precipitant (e.g., Ethanol or PEG 400). -
Setup: Place the drop on a siliconized cover slip.
-
Reservoir: In the well below, place 500
L of the precipitant at a higher concentration (e.g., 100% Ethanol). -
Seal: Grease the rim and invert the cover slip (Hanging Drop).
-
Incubation: Store at 4°C. Lower temperatures stabilize the weak van der Waals interactions favored by fluorine.
Phase 3: Data Collection Strategy
-
Cryoprotection: Fluorinated crystals can be brittle. Flash-cool to 100 K using Paratone-N oil to minimize lattice disorder.
-
Exposure: Fluorine absorbs X-rays slightly more than Hydrogen/Carbon. Increase exposure times by 10-20% compared to the non-fluorinated analog to resolve the electron density around the C-F bond clearly.
Visualizations
Diagram 1: Technique Selection Decision Tree
This logic flow guides the researcher in choosing the correct analytical method based on sample state and data needs.
Caption: Decision matrix for selecting analytical techniques based on sample quality and structural objectives.
Diagram 2: Crystallization Workflow for Fluorinated Derivatives
A self-validating workflow designed to handle the solubility challenges of fluorinated compounds.
Caption: Optimized crystallization workflow addressing the specific solubility profiles of fluorinated amino acids.
References
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Chemical Reviews. [Link]
-
Polymorphism and Modulation of Para-Substituted L-Phenylalanine. Crystal Growth & Design. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]
-
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin. Acta Crystallographica Section F. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl 2-amino-4-fluorobutanoate
[1][2]
Executive Summary & Immediate Directives
Stop. Before handling Ethyl 2-amino-4-fluorobutanoate (or its related derivatives like the 4,4-difluoro analog), you must recognize that the presence of the fluorine atom fundamentally alters the waste stream classification.
-
Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste .
-
Prohibition: Under no circumstances should this compound be poured down the drain or mixed with non-halogenated solvent waste (e.g., pure Acetone/Ethanol streams).
-
Critical Risk: Incineration of this compound without proper scrubbing generates Hydrofluoric Acid (HF), which damages standard incinerator linings and poses severe environmental risks.
Chemical Profile & Hazard Causality[3][4][5]
To ensure safety, we must understand the why behind the protocol. As a scientist, you are managing three distinct functional groups that dictate the disposal logic:
| Functional Group | Chemical Behavior | Disposal Implication |
| Alkyl Fluoride (C-F) | High thermal stability; forms HF upon combustion. | Mandates Halogenated Waste Stream. Requires high-temperature incineration with caustic scrubbers. |
| Primary Amine (-NH₂) | Basic nucleophile; reactive with oxidizers/acids. | Segregation Required. Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) to prevent exothermic runaway. |
| Ethyl Ester (-COOEt) | Susceptible to hydrolysis; potentially flammable. | Solvent Compatibility. Compatible with standard organic solvents (DCM, Ethyl Acetate) for dissolution during cleanup. |
Safety Data Snapshot
Verify with your specific vendor SDS (e.g., ChemScene, Fisher), but standard handling for this class (Fluorinated Amino Acid Esters) includes:
Operational Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot check off a step, do not proceed .
Phase 1: Waste Stream Segregation
The most common compliance violation in drug development labs is "dilution" of halogenated waste into non-halogenated carboys.
-
Identify the Container: Use a dedicated waste carboy labeled "HALOGENATED ORGANIC WASTE."
-
Verify Content: Ensure the carboy does not contain strong oxidizers or loose metals (which could react with the amine).
-
Solvent Choice: If the solid must be dissolved for disposal, use Dichloromethane (DCM) or Ethyl Acetate . Avoid dissolving in water, as this creates a mixed aqueous/organic stream that is expensive to treat.
Phase 2: Packaging & Labeling
-
Solid Waste:
-
If the compound is a dry powder, do not dissolve it unnecessarily.
-
Place the original vial (cap tight) into a clear, sealable secondary bag (e.g., Ziploc).
-
Place this bag into a Wide-Mouth HDPE (High-Density Polyethylene) waste drum dedicated to solid lab trash.
-
Why HDPE? It is resistant to potential HF formation if trace hydrolysis occurs, unlike standard glass which can be etched, or metal which can corrode.
-
-
Liquid/Solution Waste:
-
Pour into the Halogenated Solvent carboy.
-
Cap Hygiene: Ensure the cap is vented if there is any risk of ongoing reaction, though this is rare for this specific ester.
-
Phase 3: Labeling for Incineration
Your waste label must explicitly state "Fluorinated Organic" to alert the disposal facility.
-
Correct Label: "Waste Ethyl 2-amino-4-fluorobutanoate solution; Flammable; Toxic; CONTAINS FLUORINE ."
-
Reasoning: This alerts the Treatment, Storage, and Disposal Facility (TSDF) to route the waste to an incinerator capable of neutralizing HF emissions.
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of Ethyl 2-amino-4-fluorobutanoate.
Figure 1: Decision matrix for the segregation and packaging of fluorinated amino acid esters. Note the critical routing to Halogenated streams to ensure proper incineration.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, immediate action prevents contamination spread.
-
Evacuate & Ventilate: If the spill is >100mL or powder is aerosolized, clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves and a particle mask (N95) if dealing with powder.
-
Containment:
-
Liquids: Use a universal absorbent pad or vermiculite. Do not use paper towels alone, as they increase surface area for evaporation.
-
Solids: Cover with a damp paper towel to prevent dust generation, then wipe up.
-
-
Decontamination: Clean the surface with a mild detergent and water. Place all cleanup materials into the Solid Hazardous Waste bin (bagged), not the regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. (Specifically regarding Halogenated Solvents F001-F005). [Link]
-
PubChem. (2025).[3] Ethyl 4-amino-2-fluorobenzoate Compound Summary. National Library of Medicine. [Link][3]
Personal Protective Equipment (PPE) & Handling Guide: Ethyl 2-amino-4-fluorobutanoate
CAS No: 1446500-38-4 (Free Base) | Molecular Formula: C₆H₁₂FNO₂ Molecular Weight: 149.16 g/mol Synonyms: 2-Amino-4-fluorobutanoic acid ethyl ester; 4-Fluoro-DL-homoserine ethyl ester
Part 1: Executive Safety Assessment
Treat as a High-Hazard Research Chemical. As a fluorinated amino acid derivative, Ethyl 2-amino-4-fluorobutanoate presents a dual hazard profile combining the reactivity of an alpha-amino ester with the metabolic stability and lipophilicity of a fluorinated alkyl chain.
While specific toxicological data (RTECS) is often limited for this specific CAS, Structure-Activity Relationship (SAR) analysis dictates the following safety baseline:
-
Primary Hazard: Mucous membrane, skin, and eye irritation (GHS Category 2/2A).
-
Chemical Risk: The free base is likely an oil/liquid prone to hydrolysis and oxidation. The hydrochloride salt (if used) is a hygroscopic solid.
-
Fluorine Specifics: Unlike acyl fluorides, the C-F bond at the
-position is chemically stable and does not spontaneously release Hydrofluoric Acid (HF) upon contact with moisture. Therefore, HF-specific first aid (Calcium Gluconate) is not immediately required for skin contact but should be considered if the compound is subjected to harsh metabolic or combustion conditions.
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol is designed to create a "fail-safe" barrier between the researcher and the chemical.
Hand Protection (Glove Selection)
Rationale: Amino esters can rapidly penetrate standard latex. Fluorinated chains increase lipophilicity, potentially accelerating permeation through thin nitrile.
| Task Type | Glove Material | Thickness | Breakthrough Time | Protocol |
| Standard Handling (Weighing, Transfer) | Nitrile (Double Gloved) | ≥ 0.11 mm (Outer) | > 30 mins | "Spot & Change" : Inspect outer glove immediately after any splash. Change every 60 mins. |
| High Risk (Spill Cleanup, Synthesis) | Silver Shield / 4H (Laminate) | Multi-layer | > 480 mins | Wear under a standard nitrile glove to maintain dexterity while ensuring chemical impermeability. |
Respiratory Protection
Rationale: If handling the free base (liquid) , vapor pressure may be sufficient to cause inhalation toxicity. If handling the HCl salt (solid) , fine dust is the primary vector.
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary Control (Outside Hood):
-
Solid/Dust:N95 or P100 particulate respirator.
-
Liquid/Vapor:Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The amine functionality requires basic protection, while the ester requires organic vapor protection.
-
Eye & Body Protection[1][2][3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of splash migration or dust entry.
-
Body: Flame-resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic clothing (polyester) should be avoided to prevent melting onto skin in case of fire.
Part 3: Operational Workflow & Logic
Diagram 1: Safe Handling Decision Matrix
This logic flow ensures that the physical state of the reagent dictates the safety response.
Caption: Decision matrix for PPE selection based on the physical state (Free Base vs. Salt) of the fluorinated amino ester.
Part 4: Step-by-Step Experimental Procedures
Receiving & Storage
-
Inspection: Upon receipt, check the bottle seal. If the compound is yellow or orange, oxidation has occurred (amines oxidize easily).
-
Environment: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Logic: The alpha-amino ester motif is prone to self-condensation (forming diketopiperazines) and hydrolysis. Moisture and heat accelerate this degradation.
Weighing & Transfer Protocol
Objective: Prevent aerosolization and moisture contamination.
-
Preparation: Place the balance inside the fume hood if possible. If not, use a tared transfer vial .
-
Transfer:
-
For Liquids: Use a glass syringe with a long needle to withdraw directly from the septum-sealed bottle. Avoid pouring.
-
For Solids: Use a disposable antistatic spatula.
-
-
Neutralization: Wipe the outer threads of the bottle with a Kimwipe dampened in dilute acetic acid (to neutralize trace amine) before resealing.
Reaction Setup (Example: Amide Coupling)
Context: Using Ethyl 2-amino-4-fluorobutanoate as a nucleophile.
-
Dissolution: Dissolve the reagent in dry solvent (DCM or DMF) immediately after weighing.
-
Base Addition: If using the HCl salt, add a tertiary amine (DIPEA/TEA) at 0°C to liberate the free amine.
-
Caution: This step is exothermic.
-
-
Quenching: When quenching the reaction, avoid strong acidic aqueous workups if possible, or keep them cold and brief to prevent hydrolysis of the ethyl ester.
Part 5: Emergency Response & Disposal
Spill Response
Do NOT use water immediately. Water can spread the organic liquid or cause hydrolysis.
-
Evacuate: Clear the immediate area (10 ft radius).
-
Absorb: Use a Universal Absorbent Pad or Vermiculite.
-
Neutralize: For larger spills, treat the absorbent with a mild dilute acid (e.g., 1M HCl) to convert the volatile amine into a non-volatile salt.
-
Collect: Sweep into a hazardous waste bag labeled "Fluorinated Organic Waste."
Exposure First Aid[2][4]
-
Skin: Wash with soap and water for 15 minutes. Note: Calcium Gluconate is NOT required unless the compound was subjected to conditions that could cleave the C-F bond (e.g., combustion).
-
Eyes: Flush with water for 15 minutes.[1] Seek medical attention immediately (potential for corneal damage from basic amine).
Disposal[3][4]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (Nitric acid) or strong bases.
-
Labeling: Must explicitly state "Contains Organic Fluorine" to prevent incineration in non-compatible facilities.
References
-
PubChem. (2025). Ethyl 2-amino-4-fluorobutanoate (Compound). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
